2,3-Dimethoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFNCKPYCAIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196259 | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-33-6 | |
| Record name | 2,3-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylveratrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4463-33-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylveratrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical Properties of 3-Methylveratrole
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylveratrole (also known as 2,3-Dimethoxytoluene). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed data for their work. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of these properties, and a visual representation of the characterization workflow.
3-Methylveratrole is a substituted aromatic ether with the chemical formula C9H12O2. A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Units | Conditions |
| Molecular Formula | C9H12O2 | - | - |
| Molar Mass | 152.19 | g/mol | - |
| Boiling Point | 202-203 | °C | at 760 mmHg (lit.)[1][2] |
| Density | 1.025 | g/mL | at 25 °C (lit.)[1][2] |
| Refractive Index | 1.514 | - | at 20 °C (lit.)[1][2] |
| Solubility | Soluble in Dichloromethane. Not miscible in water. | - | -[1][2] |
| Flash Point | 186 | °F | -[1][2] |
| Vapor Pressure | 0.438 | mmHg | at 25°C |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the physical properties of liquid organic compounds like 3-Methylveratrole.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.
Methodology: Capillary Tube Method [3][4][5][6]
-
Sample Preparation: A small amount of 3-Methylveratrole is placed in a small test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level. This assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil or an aluminum block).
-
Heating: The heating bath is heated slowly and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Boiling Point Determination: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or by direct mass and volume measurements.
Methodology: Pycnometer Method [7]
-
Pycnometer Preparation: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.
-
Sample Filling: The pycnometer is filled with 3-Methylveratrole, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
Weighing: The filled pycnometer is weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Methodology: Mass and Volume Measurement [8][9]
-
Volume Measurement: A known volume of 3-Methylveratrole is accurately measured using a graduated cylinder.
-
Mass Measurement: The mass of the measured volume of the liquid is determined using an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.
Methodology: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of 3-Methylveratrole are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 3-Methylveratrole in various solvents can be determined qualitatively.
Methodology: Qualitative Solubility Test [10][11][12]
-
Sample Preparation: A small, measured amount of 3-Methylveratrole (e.g., 0.1 mL) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL of water or dichloromethane) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed. If the liquid dissolves completely, it is considered soluble. If two distinct layers form, it is considered insoluble or not miscible.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to establish a solubility profile.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical compound such as 3-Methylveratrole.
Caption: Workflow for the physical characterization of 3-Methylveratrole.
References
- 1. 3-Methylveratrole [chembk.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
2,3-Dimethoxytoluene molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data for 2,3-Dimethoxytoluene, a key chemical intermediate. The information is presented to support research and development activities.
Chemical Properties
This compound, also known as 3-Methylveratrole, is an organic compound with the chemical formula C9H12O2.[1][2] Its molecular weight is approximately 152.19 g/mol .[1][3]
Quantitative Data Summary
The fundamental molecular data for this compound is summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C9H12O2[1][2][3][4] |
| Molecular Weight | 152.19 g/mol [1][3] |
| CAS Number | 4463-33-6[1][2][3] |
Note on Experimental Protocols and Visualizations: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the fundamental properties of a chemical compound like this compound. Such requirements are typically associated with biological processes or complex experimental workflows. This guide focuses on the core chemical data.
References
An In-depth Technical Guide to 2,3-Dimethoxytoluene (CAS No. 4463-33-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 4463-33-6, 2,3-Dimethoxytoluene. This document consolidates critical information regarding its identification, physicochemical properties, synthesis, and key applications, with a focus on its role as a chemical intermediate in organic synthesis. All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for its synthesis are provided, and its synthetic utility is illustrated through a logical workflow diagram. It is important to note that, based on current scientific literature, this compound is not known to be directly involved in specific biological signaling pathways; its primary relevance in drug development is as a precursor molecule.
Compound Identification and Verification
The compound with CAS number 4463-33-6 is unequivocally identified as This compound .[1][2][3][4][5][6] It is also known by several synonyms, which are listed in the table below.
| Identifier | Value |
| CAS Number | 4463-33-6 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 1,2-dimethoxy-3-methylbenzene |
| Common Synonyms | 3-Methylveratrole, o-Homoveratrole, 3-Methylcatechol dimethyl ether, 1,2-Dimethoxy-3-methyl-benzene |
| SMILES | CC1=CC=CC(OC)=C1OC |
| InChI Key | WMXFNCKPYCAIQW-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Melting Point | 23 °C | [2] |
| Boiling Point | 202-205 °C | [4] |
| Density | 1.025 - 1.034 g/cm³ at 25 °C | [2][4] |
| Flash Point | 85.6 - 86 °C (closed cup) | [2][4] |
| Refractive Index | n20/D 1.514 | [4] |
| Water Solubility | 1010 mg/L at 25 °C (estimated) |
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
| Hazard Statement Codes | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement Codes | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/ eye protection/ face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Synthesis of this compound
There are several established routes for the synthesis of this compound. Two common methods are detailed below.
Method 1: Methylation of 2-Methoxy-3-methylphenol (B1664559)
This method involves the methylation of the hydroxyl group of 2-methoxy-3-methylphenol.
-
Reactants: 2-methoxy-3-methylphenol, a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), and a base (e.g., potassium carbonate or sodium hydroxide).
-
Solvent: A polar aprotic solvent such as acetone (B3395972) or acetonitrile.
-
Procedure:
-
Dissolve 2-methoxy-3-methylphenol and the base in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the methylating agent dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Method 2: Reduction of 2,3-Dimethoxybenzaldehyde (B126229)
This pathway utilizes the reduction of an aldehyde functional group to a methyl group.
-
Reactants: 2,3-dimethoxybenzaldehyde and a reducing agent. A common method for this transformation is the Wolff-Kishner reduction.
-
Wolff-Kishner Reduction Protocol:
-
Place 2,3-dimethoxybenzaldehyde, hydrazine (B178648) hydrate, and a high-boiling-point solvent (e.g., diethylene glycol) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
Add a strong base, such as potassium hydroxide (B78521) pellets, to the reaction mixture.
-
Continue to heat the mixture, allowing lower-boiling components to distill off, until the temperature of the reaction mixture rises, indicating the decomposition of the hydrazone intermediate.
-
After the evolution of nitrogen gas ceases, cool the reaction mixture.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
-
Applications in Organic Synthesis
The primary application of this compound in the context of drug development is as a chemical intermediate or building block for the synthesis of more complex molecules.[1][2]
Precursor to Pharmaceutical Scaffolds
This compound has been identified as a starting material for the synthesis of various pharmaceutical intermediates. For example, it has been used to prepare 6,7-dimethoxy-4-hydroxyisochroman-3-one.[6] It is also a potential precursor for the synthesis of papaverine, an opium alkaloid with analgesic properties, although other synthetic routes are more commonly documented.[2]
The reactivity of the aromatic ring in this compound is influenced by the electron-donating methoxy (B1213986) and methyl groups, which direct electrophilic substitution reactions primarily to the ortho and para positions relative to these groups. This predictable reactivity makes it a useful component in multi-step synthetic sequences.
Visualization of Synthetic Utility
As this compound is not known to participate in biological signaling pathways, a diagram illustrating its role in a synthetic workflow is provided below. This diagram shows the logical progression from precursor molecules to this compound and its subsequent potential use in the synthesis of a more complex molecule.
Caption: Synthetic utility of this compound.
Conclusion
This compound (CAS No. 4463-33-6) is a well-characterized aromatic organic compound with established physicochemical properties and synthetic routes. Its primary value to the scientific and drug development community lies in its role as a versatile chemical intermediate. While not directly implicated in biological signaling, its utility as a precursor for the synthesis of more complex, potentially bioactive molecules makes it a relevant compound in the field of medicinal chemistry and organic synthesis. Researchers should handle this compound with appropriate safety precautions due to its irritant nature.
References
- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 2. This compound | 4463-33-6 | FD70990 | Biosynth [biosynth.com]
- 3. Green Synthesis of Papaverine one of Opium Alkaloids in Water [sid.ir]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Solubility Profile of 2,3-Dimethoxytoluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Dimethoxytoluene in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on structurally similar compounds, and a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, pharmaceutical research, and other scientific applications.
Introduction to this compound
This compound, also known as 3-methylveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a toluene (B28343) molecule substituted with two methoxy (B1213986) groups at the 2 and 3 positions. It is a colorless to pale yellow liquid at room temperature and is utilized as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A thorough understanding of its solubility is critical for reaction setup, purification, and formulation development.
Solubility Data
General chemical principles suggest that non-polar to moderately polar organic compounds, such as this compound, will be highly soluble in a wide range of common organic solvents. This is supported by information on the structurally similar compound 1,2-dimethoxybenzene (B1683551) (veratrole), which is reported to be miscible with all organic solvents[1].
The following table summarizes the available qualitative and predicted solubility of this compound. For many common organic solvents, it is predicted to be fully miscible.
| Solvent | Polarity Index | Predicted Solubility | Qualitative Data Source(s) |
| Hexane | 0.1 | Miscible | Predicted |
| Toluene | 2.4 | Miscible | Predicted |
| Diethyl Ether | 2.8 | Miscible | Soluble[2][3] |
| Dichloromethane | 3.1 | Miscible | Soluble[1] |
| Acetone | 5.1 | Miscible | Predicted (based on veratrole solubility)[4][5] |
| Ethyl Acetate | 4.4 | Miscible | Predicted |
| Ethanol | 4.3 | Miscible | Soluble[2][3] |
| Methanol | 5.1 | Miscible | Predicted (based on veratrole solubility)[4][5] |
| Water | 10.2 | Slightly Soluble | Limited solubility[2][3], Estimated at 1010 mg/L (25 °C)[6] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9][10]
Principle
An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the system to reach equilibrium. After equilibrium is achieved, the undissolved portion of the solute is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound (high purity)
-
Organic solvents of interest (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure that a solid or separate liquid phase remains after equilibrium is reached.
-
Solvent Addition: To each vial, add a known volume of the respective organic solvent.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the minimum time required to achieve a stable concentration.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess this compound to settle. For a more complete separation, the vials can be centrifuged.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved micro-droplets.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the filtered supernatant from the solubility experiment. The concentration of this compound in the sample can be determined from the calibration curve.
-
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L or mol/L, at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse in the literature, its chemical properties and data from analogous compounds strongly suggest it is miscible or highly soluble in common non-polar and polar aprotic and protic organic solvents, with limited solubility in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for the effective use of this compound in research and development, particularly within the pharmaceutical industry.
References
- 1. Human Metabolome Database: Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139) [hmdb.ca]
- 2. 1,2-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 3. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chembk.com [chembk.com]
- 6. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Analysis of p-cresol (CAS: 106-44-5) in laboratories - Analytice [analytice.com]
- 10. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2,3-Dimethoxytoluene for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethoxytoluene, a key aromatic building block in organic synthesis, with a focus on its synonyms, physicochemical properties, and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Synonyms
This compound is a substituted aromatic ether that is widely utilized as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds.[1] A thorough understanding of its various synonyms is crucial for effective literature and database searches.
The most common synonyms and identifiers for this compound are summarized in the table below. These include its IUPAC name, common names, and registry numbers.
| Identifier Type | Identifier |
| IUPAC Name | 1,2-dimethoxy-3-methylbenzene[1][2] |
| Common Names | 3-Methylveratrole, 3-Methylcatechol (B131232) dimethyl ether, o-Homoveratrole[1][3] |
| CAS Number | 4463-33-6 |
| EC Number | 224-726-4 |
| PubChem CID | 78215 |
| ChemSpider ID | 70582 |
| NSC Number | 72350[1][3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [3][4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.025 g/mL at 25 °C | [4] |
| Boiling Point | 202-203 °C | [4] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Refractive Index | n20/D 1.514 | [4] |
| Solubility | Soluble in alcohol and other organic solvents. | [5] |
Synthesis of this compound
The primary and most referenced method for the synthesis of this compound is the methylation of 3-methylcatechol. This reaction involves the conversion of the two hydroxyl groups of the catechol ring to methoxy (B1213986) groups. Below is a detailed experimental protocol analogous to procedures found in the chemical literature for similar methylation reactions.
Experimental Protocol: Methylation of 3-Methylcatechol
Objective: To synthesize this compound by the methylation of 3-methylcatechol using a suitable methylating agent.
Materials:
-
3-Methylcatechol
-
Dimethyl sulfate (B86663) (or methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylcatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq). Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Methylating Agent: Begin stirring the mixture and add dimethyl sulfate (2.2 eq) dropwise from a dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. To the residue, add diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.
Applications in Chemical Synthesis
This compound serves as a versatile intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1] Its activated aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.
One notable application is its use as a precursor in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one.[4][6][7] This highlights its role as a foundational scaffold for building more complex heterocyclic systems.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the precursor, 3-methylcatechol, to this compound and its subsequent use as a building block in further chemical synthesis.
Caption: Logical workflow for the synthesis and application of this compound.
This guide provides essential technical information on this compound for professionals engaged in chemical research and development. While direct involvement in specific signaling pathways is not prominently documented, its role as a crucial synthetic intermediate underscores its importance in the creation of novel molecules with potential biological activities.
References
- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 99 4463-33-6 [sigmaaldrich.com]
- 5. This compound, 4463-33-6 [thegoodscentscompany.com]
- 6. This compound | 4463-33-6 [amp.chemicalbook.com]
- 7. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Technical Guide to 2,3-Dimethoxytoluene: Appearance, Odor, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxytoluene, also known as 3-methylveratrole, is an aromatic organic compound with the chemical formula C₉H₁₂O₂.[1][2][3][4] Structurally, it consists of a toluene (B28343) backbone substituted with two methoxy (B1213986) groups at the 2 and 3 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1] For instance, it has been utilized as a precursor in the synthesis of papaverine, a known analgesic, and in the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one.[1][5] Its reactivity is largely governed by the electron-donating nature of the methoxy and methyl groups on the aromatic ring, making it susceptible to electrophilic substitution reactions.[1][4] This guide provides a comprehensive overview of its appearance, odor profile, and key physicochemical properties, along with standardized experimental protocols for their determination.
Organoleptic Properties
Appearance
This compound is a clear, colorless to pale yellow liquid at room temperature.[1][3]
Odor Profile
This compound is characterized by a pleasant aromatic odor.[1]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.19 g/mol | [4][5][6] |
| CAS Number | 4463-33-6 | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pleasant aromatic | [1] |
| Density | 1.025 g/mL at 25 °C | [5][6] |
| Boiling Point | 202-203 °C (at 760 mmHg) | [5][6] |
| Refractive Index | 1.514 (at 20°C, D-line) | [5][6] |
| Flash Point | 86 °C (186.8 °F) - Closed Cup | [5][6] |
| Solubility | Soluble in ethanol (B145695) and ether; limited solubility in water (est. 1010 mg/L at 25°C) | [1][4][7] |
| Vapor Pressure | 0.438 mmHg at 25 °C (estimated) | [7] |
| logP (o/w) | 2.262 (estimated) | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards.
Determination of Appearance
The appearance of a liquid chemical like this compound is determined by visual inspection and instrumental analysis.
-
4.1.1 Visual Inspection: A sample of the liquid is placed in a clear, colorless container, such as a glass vial or test tube, and observed against a white background under good lighting. The color, clarity, and presence of any particulate matter are noted.
-
4.1.2 Instrumental Color Measurement: For a quantitative assessment of color, a spectrophotometer can be used. The instrument measures the transmittance of light through the sample and can report the color in various scales, such as the Gardner color scale for yellowish liquids.
Determination of Odor Profile
The odor profile is determined using sensory evaluation techniques.
-
4.2.1 Olfactometry: This method involves the use of an olfactometer, an instrument that dilutes the odorous sample with odor-free air to different concentrations. A panel of trained sensory assessors sniffs the diluted samples to determine the detection threshold of the odor.
-
4.2.2 Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with human sensory detection. The sample is injected into a gas chromatograph, and as individual compounds elute from the column, they are directed to a sniffing port where a trained assessor can identify and describe the odor of each component.
Determination of Boiling Point
The boiling point range of volatile organic liquids is determined using distillation methods.
-
ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids: This method covers the determination of the distillation range of liquids that are chemically stable during the process.[5][8][9][10][11] A specified volume of the liquid is distilled under controlled conditions, and the temperatures at which the first drop of distillate is collected and at which the liquid has completely evaporated are recorded to define the boiling range.
Determination of Density
The density of liquid chemicals can be accurately measured using a digital density meter.
-
ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter: This method involves introducing a small volume of the liquid into an oscillating U-tube.[2][4][12][13][14] The instrument measures the change in the oscillation frequency of the tube caused by the sample, which is then used to calculate the density of the liquid.
Determination of Refractive Index
The refractive index is a fundamental physical property that can be measured using a refractometer.
-
ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids: This test method covers the measurement of the refractive index of transparent and light-colored hydrocarbon liquids.[1][6][15][16] A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the angle at which light is bent as it passes through the liquid.
Determination of Flash Point
The flash point is a critical safety parameter determined using a closed-cup tester.
-
ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester: This method is used to determine the flash point of petroleum products and other liquids.[3][7][17][18][19] The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed. The temperature at which the flash occurs is recorded as the flash point.
Chemical Reactivity and Synthetic Utility
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two methoxy groups and the methyl group.[20] These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
dot
Caption: Logical workflow of electrophilic aromatic substitution on this compound.
Experimental Workflow: Synthesis of a Derivative
The following diagram illustrates a general experimental workflow for the synthesis of a derivative from this compound, such as in the preparation of an intermediate for more complex molecules.
dot
Caption: A generalized experimental workflow for the synthesis and purification of a this compound derivative.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. ASTM D4052 - eralytics [eralytics.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 15. store.astm.org [store.astm.org]
- 16. scribd.com [scribd.com]
- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 18. petrolube.com [petrolube.com]
- 19. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 20. This compound | 4463-33-6 | Benchchem [benchchem.com]
background information on o-Homoveratrole
An In-depth Technical Guide to o-Homoveratrole
This guide provides a comprehensive overview of o-Homoveratrole, also known as 3,4-dimethoxytoluene (B46254), tailored for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities.
Chemical and Physical Properties
o-Homoveratrole is a disubstituted aromatic ether. Its key identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for o-Homoveratrole
| Identifier | Value |
| IUPAC Name | 1,2-dimethoxy-4-methylbenzene |
| Synonyms | o-Homoveratrole, 3,4-Dimethoxytoluene, 4-Methylveratrole |
| CAS Number | 494-99-5[1][2] |
| Molecular Formula | C₉H₁₂O₂[1] |
| Molecular Weight | 152.19 g/mol [1] |
| InChI Key | GYPMBQZAVBFUIZ-UHFFFAOYSA-N[3] |
| SMILES | CC1=CC(=C(C=C1)OC)OC |
Table 2: Physical Properties of o-Homoveratrole
| Property | Value |
| Melting Point | 22-23 °C[4] |
| Boiling Point | 133-135 °C at 50 mmHg[1] |
| Density | 1.051 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.528[1] |
| Flash Point | 85.00 °C (185.00 °F)[5] |
Synthesis of o-Homoveratrole
o-Homoveratrole can be synthesized through various methods. Two detailed experimental protocols are provided below.
Synthesis via Wolff-Kishner Reduction of Veratraldehyde
A common and effective method for the synthesis of o-Homoveratrole is the Wolff-Kishner reduction of veratraldehyde.
Experimental Protocol:
-
A mixture of 91.5 g of veratraldehyde, 100 g of potassium hydroxide (B78521) (KOH), 75 ml of 95% hydrazine, and 700 ml of ethylene (B1197577) glycol is prepared in a suitable reaction vessel.[6]
-
The mixture is heated to reflux. The reflux is continued until the KOH pellets dissolve, which typically takes about 30 minutes. During this time, the hydrazone intermediate may separate as a yellow solid, and mild foaming can be observed.[6]
-
The reflux is continued, leading to the evolution of nitrogen gas and vigorous frothing. This step is continued for approximately 3 hours.[6]
-
After 3 hours, the reaction mixture is cooled to room temperature.[6]
-
The cooled solution is then poured into 1.5 liters of cold water.[6]
-
The resulting oily product is extracted with diethyl ether.[6]
-
The combined ether extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield a yellow oil.[6]
-
The crude product is purified by distillation to afford 65.7 g of 3,4-dimethoxytoluene as a colorless oil. The boiling point during distillation is reported as 68-72 °C at 0.05 mm Hg.[6]
Caption: Wolff-Kishner reduction of veratraldehyde to o-Homoveratrole.
Synthesis via Methylation of 4-Methylcatechol (B155104)
Another synthetic route involves the methylation of 4-methylcatechol using dimethyl carbonate.
Experimental Protocol:
-
A solution of 4-methylcatechol (1.82 mmol), cesium carbonate (1 equivalent per hydroxyl group), and 2 mL of dimethyl carbonate (DMC) in 2 mL of acetonitrile (B52724) is prepared in a 10 mL airtight glass vessel.[7]
-
The reaction vessel is heated in a microwave synthesis reactor to 10°C with a stirring rate of 600 rpm.[7]
-
The reaction is allowed to proceed for 120 minutes. The pressure within the vessel may increase from 0 to 11.4 bar during this time.[7]
-
After 120 minutes, the reaction mixture is cooled to room temperature, and the pressure is released.[7]
-
The resulting product mixture is analyzed by GC-FID and GC-MS to determine the yield of 3,4-dimethoxytoluene.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of o-Homoveratrole.
Table 3: Mass Spectrometry Data for o-Homoveratrole
| m/z | Intensity |
| 152 | 100 |
| 137 | 80 |
| 109 | 40 |
| 91 | 30 |
| 77 | 20 |
| 65 | 15 |
| 51 | 10 |
| Note: Data is approximate and based on the NIST Mass Spectrometry Data Center.[8] |
Infrared (IR) Spectroscopy:
The IR spectrum of o-Homoveratrole shows characteristic peaks for aromatic C-H stretching, C-C stretching within the ring, and C-O stretching of the methoxy (B1213986) groups. A vapor phase IR spectrum is available through the NIST Chemistry WebBook.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra for o-Homoveratrole are available in various databases, including PubChem.[4] These spectra are essential for confirming the structure of the molecule.
Biological Activity
The biological activity of o-Homoveratrole is not extensively documented in publicly available literature. However, some insights can be drawn from related studies:
-
Antioxidant Activity: 3,4-Dimethoxytoluene has been identified as a component of beechwood creosote, which has demonstrated antioxidant activity.[10]
-
Neuroprotective Effects of a Related Compound: A structurally similar compound, 3',4'-dimethoxyflavone (B191118), has been shown to have neuroprotective effects by inhibiting parthanatos, a form of programmed cell death. This compound protected cortical neurons against cell death induced by NMDA.[11] While this does not directly implicate o-Homoveratrole, it suggests a potential area for future investigation into the bioactivity of methoxylated aromatic compounds.
Further research is required to fully elucidate the specific biological activities and potential therapeutic applications of o-Homoveratrole.
References
- 1. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]
- 2. 3,4-Dimethoxytoluene, 98% | Fisher Scientific [fishersci.ca]
- 3. 3,4-Dimethoxytoluene (CAS 494-99-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]
- 6. prepchem.com [prepchem.com]
- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]
- 8. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 9. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 10. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Dimethoxytoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six isomers of dimethoxytoluene, focusing on their discovery, historical context, synthesis, and physicochemical properties. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Historical Context
The study of dimethoxytoluene isomers is rooted in the broader exploration of substituted aromatic compounds and the development of fundamental organic reactions, particularly ether synthesis. While specific discovery dates for each isomer are not always well-documented, their history is intrinsically linked to the advancement of O-methylation techniques for phenols in the late 19th and early 20th centuries. Early methods relied on reagents like methyl iodide and dimethyl sulfate (B86663) to convert dihydroxytoluenes (such as catechols, resorcinols, and hydroquinones) into their corresponding dimethyl ethers. These isomers have since found utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. For instance, 3,5-Dimethoxytoluene (B1218936) was first synthesized in the mid-20th century during studies of substituted aromatics and serves as a key building block.[1]
The primary route to these compounds has historically been the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. The choice of starting material—the specific dihydroxytoluene isomer—dictates the final product.
Physicochemical and Spectroscopic Data
The six isomers of dimethoxytoluene, while sharing the same molecular formula (C₉H₁₂O₂) and molecular weight (152.19 g/mol ), exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the aromatic ring. These differences are critical for their identification and separation.
Physical Properties
The physical properties of the dimethoxytoluene isomers are summarized in the table below. These values are essential for predicting their behavior in various solvents and for designing purification procedures such as distillation and recrystallization.
| Isomer | IUPAC Name | CAS No. | M.P. (°C) | B.P. (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2,3-DMT | 1,2-Dimethoxy-3-methylbenzene | 4463-33-6 | N/A | 202-203 | 1.025 | 1.514 |
| 2,4-DMT | 1,3-Dimethoxy-4-methylbenzene | 38064-90-3 | N/A | 110-120 (30 mmHg) | 1.036 | 1.524 |
| 2,5-DMT | 1,4-Dimethoxy-2-methylbenzene | 24599-58-4 | 19-21 | 218-220 | 1.049 | 1.522 |
| 2,6-DMT | 1,3-Dimethoxy-2-methylbenzene | 5673-07-4 | 39-41 | N/A | N/A | N/A |
| 3,4-DMT | 1,2-Dimethoxy-4-methylbenzene | 494-99-5 | 22-23 | 219-220 | 1.051 | 1.528 |
| 3,5-DMT | 1,3-Dimethoxy-5-methylbenzene | 4179-19-5 | N/A | 244 | 1.039 | 1.522 |
Data compiled from various sources.[1][2][3][4][5][6][7]N/A: Not available in the searched literature.
Spectroscopic Data Summary
Spectroscopic analysis is the cornerstone of structural elucidation for these isomers. The unique electronic environment of each proton and carbon atom results in a distinct NMR spectrum.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,3-DMT | 6.99 (t, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 6.79 (d, J=7.9 Hz, 1H), 3.87 (s, 3H), 3.84 (s, 3H), 2.29 (s, 3H) | 152.9, 147.2, 131.2, 124.0, 121.9, 110.1, 60.6, 55.8, 16.0 |
| 2,4-DMT | 7.01 (d, J=8.2 Hz, 1H), 6.51 (dd, J=8.2, 2.4 Hz, 1H), 6.47 (d, J=2.4 Hz, 1H), 3.81 (s, 3H), 3.80 (s, 3H), 2.17 (s, 3H) | 159.5, 157.4, 127.8, 120.9, 104.9, 98.6, 55.4, 55.3, 16.2 |
| 2,5-DMT | 6.75 (s, 1H), 6.72 (d, J=8.5 Hz, 1H), 6.67 (d, J=8.5 Hz, 1H), 3.81 (s, 3H), 3.77 (s, 3H), 2.22 (s, 3H) | 153.7, 150.0, 122.1, 112.9, 112.1, 111.4, 56.4, 55.7, 16.1 |
| 2,6-DMT | 7.10 (t, J=8.3 Hz, 1H), 6.55 (d, J=8.3 Hz, 2H), 3.85 (s, 6H), 2.15 (s, 3H) | 158.4, 129.1, 124.0, 104.8, 55.7, 11.9 |
| 3,4-DMT | 6.80-6.70 (m, 3H), 3.88 (s, 3H), 3.86 (s, 3H), 2.22 (s, 3H) | 149.0, 147.7, 129.9, 120.8, 111.9, 111.0, 55.9, 55.8, 21.6 |
| 3,5-DMT | 6.35 (d, J=2.3 Hz, 2H), 6.28 (t, J=2.3 Hz, 1H), 3.78 (s, 6H), 2.30 (s, 3H) | 160.9, 140.9, 105.8, 97.4, 55.2, 21.8 |
Note: NMR data is compiled from various sources and may vary slightly based on solvent and instrument.[2][4][8][9][10][11][12][13][14][15][16][17]
Synthesis and Experimental Protocols
The most common and historically significant method for synthesizing dimethoxytoluene isomers is the O-methylation of the corresponding dihydroxytoluene or hydroxymethoxy-toluene precursors.
General Synthetic Workflow
The general workflow for the synthesis of dimethoxytoluene isomers via O-methylation is depicted below. This process involves the deprotonation of the hydroxyl group(s) with a base, followed by nucleophilic attack on the methylating agent.
Caption: General experimental workflow for the synthesis and purification of dimethoxytoluene isomers.
Synthesis of 3,5-Dimethoxytoluene (Orcinol Dimethyl Ether)
This isomer is reliably synthesized from orcinol (B57675). The following protocol is adapted from a procedure in Organic Syntheses.[8]
Reaction Scheme: Orcinol + 2 (CH₃)₂SO₄ --(K₂CO₃, Acetone)--> 3,5-Dimethoxytoluene
Experimental Protocol:
-
Setup: A 1-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Flask: The flask is charged with anhydrous potassium carbonate (124 g, 0.984 mol), acetone (410 mL), and orcinol monohydrate (42.6 g, 0.344 mol).
-
Addition of Methylating Agent: Stirring is initiated, and dimethyl sulfate (94.5 g, 0.750 mol) is added from the dropping funnel over a period of 2 minutes. The mixture will warm and begin to reflux spontaneously.
-
Reaction: After the initial spontaneous reflux subsides (approx. 15-20 minutes), the mixture is heated under gentle reflux with continued stirring for an additional 4 hours.
-
Workup - Quenching: The reaction is cooled, and a 50-mL portion of concentrated aqueous ammonia (B1221849) is added to destroy any excess dimethyl sulfate. The mixture is stirred and heated for 10 minutes.
-
Workup - Extraction: After cooling, the mixture is diluted with water to a total volume of approximately 750 mL. The layers are separated, and the aqueous layer is extracted twice with 150-mL portions of ether.
-
Workup - Washing: The combined organic layers are washed with 50 mL of water, twice with 50-mL portions of 3 N sodium hydroxide (B78521) solution, and once with 50 mL of saturated aqueous sodium chloride.
-
Isolation: The organic phase is dried over anhydrous magnesium sulfate. The ether is evaporated at atmospheric pressure.
-
Purification: The residual liquid is purified by vacuum distillation to yield 3,5-dimethoxytoluene (b.p. 133–135 °C at 40 mm Hg). The expected yield is 94–96%.[8]
Caption: Synthetic workflow for 3,5-Dimethoxytoluene from Orcinol.
Synthesis of 2,5-Dimethoxytoluene (B1361827)
This isomer is prepared from 2-methylhydroquinone. The following protocol uses trimethylphosphate as the methylating agent.[9][18]
Reaction Scheme: 2-Methylhydroquinone + 2 (CH₃O)₃PO --(NaOH, H₂O)--> 2,5-Dimethoxytoluene
Experimental Protocol:
-
Setup: A 250-mL round-bottom flask is placed in a room temperature water bath and equipped with a magnetic stirrer.
-
Charging Flask: 2-Methylhydroquinone (30.5 g, 0.246 mol) is added to the flask.
-
Addition of Base: While stirring, 110 mL of 20% aqueous sodium hydroxide is added. The solid should dissolve quickly.
-
Addition of Methylating Agent: After one minute, trimethylphosphate (70 mL) is added.
-
Reaction: A reflux condenser is attached, and the water bath is slowly heated to a gentle boil over 30 minutes. The reaction is allowed to reflux for 1 hour.
-
Workup - Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel containing 200 mL of cold water. The aqueous phase is extracted three times with 100-mL portions of dichloromethane (B109758) (DCM).
-
Workup - Washing: The combined DCM extracts are washed three times with 100-mL portions of 10% aqueous sodium hydroxide to remove any unreacted or partially methylated starting material. This is followed by a wash with deionized water and then brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the DCM is removed by distillation at atmospheric pressure.
-
Purification: The remaining crude oil is purified by vacuum distillation (approx. 120-125 °C at aspirator pressure) to yield pure 2,5-dimethoxytoluene as a colorless oil that may crystallize upon cooling.[18]
Caption: Synthetic workflow for 2,5-Dimethoxytoluene from 2-Methylhydroquinone.
Synthesis of 3,4-Dimethoxytoluene (B46254) (Homoveratrole)
While this isomer can be prepared by methylation of 4-methylcatechol (B155104) or 4-methylguaiacol, a common laboratory preparation involves the Wolff-Kishner-Huang reduction of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).[18]
Reaction Scheme: Veratraldehyde + H₂NNH₂ --(KOH, Ethylene (B1197577) Glycol)--> 3,4-Dimethoxytoluene
Experimental Protocol:
-
Setup: A flask is equipped with a reflux condenser and magnetic stirrer.
-
Charging Flask: Veratraldehyde (91.5 g), potassium hydroxide (100 g), 95% hydrazine (B178648) (75 mL), and ethylene glycol (700 mL) are added to the flask.
-
Hydrazone Formation: The mixture is heated at reflux for approximately 30 minutes until the KOH pellets dissolve and the intermediate hydrazone separates as a yellow solid.
-
Reduction: Heating is continued at reflux. Vigorous evolution of nitrogen gas will occur. The reflux is maintained for 3 hours.
-
Workup: The solution is cooled and poured into 1.5 L of cold water.
-
Extraction: The resulting oily product is extracted into diethyl ether.
-
Isolation and Purification: The combined ether extracts are washed with water, dried, and evaporated to yield a yellow oil. This crude product is then purified by vacuum distillation (b.p. 68–72 °C at 0.05 mmHg) to give colorless 3,4-dimethoxytoluene.[18]
Synthesis of Other Isomers (2,3-, 2,4-, and 2,6-DMT)
Detailed, step-by-step published protocols for these isomers are less common than for the 3,5- and 2,5- isomers. However, they can be readily prepared using the general methylation procedure described for 3,5-dimethoxytoluene, starting from the appropriate dihydroxytoluene precursor.
-
2,3-Dimethoxytoluene is synthesized from 3-methylcatechol .
-
2,4-Dimethoxytoluene is synthesized from 4-methylresorcinol .
-
2,6-Dimethoxytoluene is synthesized from 2-methylresorcinol .[19]
The protocol involves reacting the corresponding precursor with at least two equivalents of a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like acetone or DMF. The workup and purification would follow the general workflow of quenching, extraction, washing, drying, and final purification by distillation or recrystallization (for solids like 2,6-DMT).
Applications in Research and Industry
Dimethoxytoluene isomers serve as versatile intermediates in organic synthesis.
-
Fine Chemicals and Fragrance: Their pleasant, mild aromatic odors lead to their use in the fragrance and flavoring industry.[1] 3,5-Dimethoxytoluene, for example, is a major scent compound in many rose varieties.[20]
-
Pharmaceutical Synthesis: They are used as building blocks for more complex pharmaceutical agents. For instance, this compound is an intermediate in the synthesis of papaverine, a vasodilator.
-
Research Applications: These compounds are frequently used as starting materials for creating libraries of substituted aromatic compounds for screening in drug discovery and materials science. For example, 2,5-dimethoxytoluene is a reagent for synthesizing labeled 2,5-dimethoxy-4-methylbenzaldehyde, a precursor for psychoactive compounds.[6]
Conclusion
The six isomers of dimethoxytoluene, while structurally similar, possess unique properties that make them distinct chemical entities. Their history is tied to the development of classical organic reactions, and their synthesis, primarily through the O-methylation of dihydroxytoluenes, remains a fundamental transformation in organic chemistry. This guide provides a consolidated resource on their properties, historical context, and detailed synthetic methodologies, aiming to facilitate their use in modern chemical research and development.
References
- 1. Page loading... [guidechem.com]
- 2. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dimethoxytoluene [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 3,5-Dimethoxytoluene [webbook.nist.gov]
- 7. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3,5-Dimethoxytoluene(4179-19-5) 1H NMR [m.chemicalbook.com]
- 10. 2,6-DIMETHOXYTOLUENE(5673-07-4) 1H NMR [m.chemicalbook.com]
- 11. 2,6-Dimethoxytoluene | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. This compound(4463-33-6) 1H NMR spectrum [chemicalbook.com]
- 17. PubChemLite - 3,4-dimethoxytoluene (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 18. Preparation of 2,5-dimethoxytoluene via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 19. 2-Methylresorcinol | 608-25-3 [chemicalbook.com]
- 20. 3,4-Dimethoxytoluene [webbook.nist.gov]
The Enigmatic Presence of 2,3-Dimethoxytoluene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxytoluene, a volatile organic compound, is a naturally occurring aromatic ether found in the essential oils of certain plant species. While its presence is often subtle, its unique chemical structure and potential biological activities warrant a closer examination. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the exploration of novel plant-derived compounds.
Natural Occurrence and Quantitative Data
The identification of this compound in the plant kingdom has been limited, suggesting it is a minor constituent in the volatile profiles of most plants. To date, the most definitive identification has been in the essential oil of Laurus nobilis, commonly known as bay laurel. However, quantitative data remains sparse, with reports indicating a concentration of less than 0.10% in laurel leaf oil.
While direct quantification of this compound is not widely reported, the presence of its isomers, such as 3,5-dimethoxytoluene (B1218936), has been documented in a broader range of plants, including various rose species, wild daffodil (Narcissus pseudonarcissus), and wild tulip (Tulipa sylvestris). This suggests that the enzymatic machinery for producing dimethoxytoluene structures exists in the plant kingdom, and further investigation may reveal a wider distribution of the 2,3-isomer.
Table 1: Quantitative Data on the Occurrence of this compound in Plants
| Plant Species | Common Name | Plant Part | Concentration (% of essential oil) | Reference |
| Laurus nobilis | Bay Laurel | Leaf | < 0.10 | [1] |
Proposed Biosynthetic Pathway
The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on the established biosynthesis of related methoxylated aromatic compounds in plants, a hypothetical pathway can be proposed. The biosynthesis of 3,5-dimethoxytoluene in roses, for instance, involves the action of O-methyltransferases (OMTs) on a precursor molecule, orcinol.[2]
A plausible pathway for this compound could originate from a methylated phenolic precursor. The core toluene (B28343) structure suggests a link to the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in plants. A potential precursor, 3-methylcatechol (B131232) (3-methyl-1,2-dihydroxybenzene), could undergo sequential O-methylation at the hydroxyl groups to yield this compound. This reaction would be catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve extraction of the volatile fraction followed by chromatographic analysis.
Extraction of Essential Oil by Hydrodistillation
This is a common method for extracting essential oils from aromatic plants.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Fresh or dried plant material (e.g., leaves of Laurus nobilis) is placed in the round-bottom flask with a sufficient amount of distilled water.
-
The mixture is heated to boiling, and the steam, carrying the volatile compounds, passes through the condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in the Clevenger apparatus.
-
The less dense essential oil separates from the aqueous phase and can be collected.
-
The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds from a sample's headspace.
-
Apparatus: SPME fiber holder and fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), gas-tight vials with septa, heating block or water bath.
-
Procedure:
-
A known amount of finely ground plant material is placed in a gas-tight vial.
-
The vial is sealed and heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to equilibrate in the headspace.
-
The SPME fiber is exposed to the headspace for a set time to adsorb the volatile compounds.
-
The fiber is then retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).
-
Injector and Detector Temperatures: The injector and detector temperatures are set high enough to ensure efficient vaporization of the sample and prevent condensation.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantification can be performed using an internal or external standard method. A calibration curve is generated using known concentrations of a this compound standard.
Conclusion
This compound represents a minor yet intriguing component of the plant volatilome. While its known natural distribution is currently limited, the presence of related compounds in a variety of plant species suggests a broader occurrence may be uncovered with more targeted analytical approaches. The proposed biosynthetic pathway, centered around the activity of O-methyltransferases, provides a framework for future research into the genetic and enzymatic basis of its production. The detailed experimental protocols outlined in this guide offer a starting point for researchers aiming to isolate, identify, and quantify this compound in various plant matrices. Further investigation into the natural occurrence and biological activities of this compound holds the potential to unveil novel applications in fields ranging from flavor and fragrance chemistry to pharmacology and drug development.
References
Methodological & Application
Application Note: Synthesis of 2,3-Dimethoxytoluene via Methylation of 2-Methoxy-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2,3-dimethoxytoluene, a valuable intermediate in organic synthesis. The method described is the O-methylation of 2-methoxy-3-methylphenol (B1664559). This document outlines two common procedures for this conversion: a traditional method using dimethyl sulfate (B86663) and a greener approach utilizing dimethyl carbonate. Detailed experimental protocols, tables of quantitative data, and characterization information are provided to guide researchers in successfully performing this transformation.
Introduction
This compound, also known as 3-methylveratrole, is an important building block in the synthesis of various pharmaceutical and fine chemical products. A primary and established route for its preparation is the methylation of the hydroxyl group of 2-methoxy-3-methylphenol.[1] This reaction can be achieved using various methylating agents. Traditional methods often employ toxic and hazardous reagents such as dimethyl sulfate or methyl halides.[1] More contemporary and environmentally benign approaches utilize dimethyl carbonate (DMC) as a greener methylating agent.[2] The selection of the appropriate method may depend on factors such as scale, available resources, and green chemistry considerations. This note provides protocols for both a dimethyl sulfate and a dimethyl carbonate-based methylation.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 2-Methoxy-3-methylphenol | C₈H₁₀O₂ | 138.16 |
| This compound | C₉H₁₂O₂ | 152.19 |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| Acetone | C₃H₆O | 58.08 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Sodium Hydroxide | NaOH | 40.00 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Experimental Protocols
Two distinct protocols for the methylation of 2-methoxy-3-methylphenol are presented below.
Protocol 1: Methylation using Dimethyl Sulfate
This protocol is a traditional and often high-yielding method for O-methylation.
Procedure:
-
To a solution of 2-methoxy-3-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Green Methylation using Dimethyl Carbonate
This protocol utilizes the more environmentally friendly methylating agent, dimethyl carbonate.[2][3][4][5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-3-methylphenol (1.0 eq), dimethyl carbonate (used as both reagent and solvent), and potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 90 °C) and maintain for 8-12 hours. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the excess dimethyl carbonate by distillation.
-
Dissolve the residue in a suitable organic solvent like diethyl ether.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude this compound.
-
Further purification can be achieved by vacuum distillation.
Reaction Workflow
References
- 1. iris.unive.it [iris.unive.it]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Selective O-methylation of phenol with dimethyl carbonate over X-zeolites | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
The Versatility of 2,3-Dimethoxytoluene in Organic Synthesis: A Guide for Researchers
Shanghai, China - 2,3-Dimethoxytoluene, also known as 3-methylveratrole, is a readily available aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two electron-donating methoxy (B1213986) groups and a methyl group on the benzene (B151609) ring, dictates its reactivity and makes it a valuable precursor for pharmaceuticals, agrochemicals, and other fine chemicals. This application note provides detailed protocols for key synthetic transformations of this compound and highlights its utility in the synthesis of bioactive compounds.
Key Synthetic Transformations
The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The directing effects of the methoxy and methyl groups predominantly favor substitution at the C-6 position, para to the methyl group and ortho to a methoxy group.
Electrophilic Aromatic Substitution: A Gateway to Functionalization
Key reactions such as nitration, halogenation, and formylation introduce valuable functional groups onto the this compound core, paving the way for further synthetic manipulations.
Application Notes and Protocols
This section provides detailed experimental protocols for the nitration, Vilsmeier-Haack formylation, and bromination of this compound, along with quantitative data for each reaction.
Table 1: Summary of Key Reactions and Quantitative Data
| Reaction | Product | Reagents & Conditions | Yield (%) |
| Nitration | 5-Nitro-2,3-dimethoxytoluene | Nitric acid, Acetic acid, freezing mixture | ~50 |
| Vilsmeier-Haack Formylation | 4,5-Dimethoxy-6-methylbenzaldehyde | (Chloromethylene)dimethyliminium chloride, DMF, 0 °C to rt; then NaOAc, water | 77 |
| Bromination | 6-Bromo-2,3-dimethoxytoluene | N-Bromosuccinimide (NBS), Acetonitrile, rt, 30 min | 94 |
Experimental Protocols
Protocol 1: Nitration of this compound to Synthesize 5-Nitro-2,3-dimethoxytoluene
This protocol describes the synthesis of 5-Nitro-2,3-dimethoxytoluene, a key intermediate for various bioactive molecules.[1]
Materials:
-
This compound
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in glacial acetic acid.
-
Cool the mixture in a freezing mixture (ice-salt bath).
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the cold bath for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The solid product, 5-Nitro-2,3-dimethoxytoluene, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol (B145695) to obtain a product with a yield of approximately 50%.[1]
Protocol 2: Vilsmeier-Haack Formylation of this compound
This procedure details the formylation of this compound to produce 4,5-dimethoxy-6-methylbenzaldehyde, a useful aromatic aldehyde intermediate.
Materials:
-
This compound (Substrate)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
N,N-Dimethylformamide (DMF)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et2O)
-
Water
-
Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
Dissolve the substrate (1.0 equiv) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Vilsmeier reagent (1.5 equiv) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.
-
Prepare a solution of NaOAc (5.6 equiv) in water and cool it to 0 °C.
-
Add the cold NaOAc solution to the reaction mixture and stir for 10 minutes at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to obtain the aldehyde with a yield of 77%.[1]
Protocol 3: Bromination of this compound with N-Bromosuccinimide (NBS)
This protocol outlines a mild and regioselective method for the bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield 6-bromo-2,3-dimethoxytoluene in high yield (e.g., a similar reaction with 2,3-dimethylanisole (B146749) gives a 94% yield).
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives are pivotal starting materials in the total synthesis of several biologically active compounds.
Synthesis of MY336-a: A β-Adrenergic Receptor Antagonist
The total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, commences from this compound, highlighting its importance in accessing complex pharmaceutical scaffolds.[2]
References
Application Notes and Protocols: 2,3-Dimethoxytoluene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxytoluene, also known as 3-methylveratrole, is a versatile aromatic chemical intermediate. Its structure, featuring a toluene (B28343) backbone substituted with two electron-donating methoxy (B1213986) groups at the 2 and 3 positions, renders the aromatic ring highly activated towards electrophilic substitution reactions. This reactivity makes it a valuable starting material in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other fine chemicals. These application notes provide detailed protocols for key chemical transformations of this compound and explore its utility in the synthesis of biologically active compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 4463-33-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 202-204 °C |
| Melting Point | 23 °C |
| Density | ~1.025-1.034 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. |
Application in Pharmaceutical Synthesis: Synthesis of a β-Adrenergic Receptor Antagonist Intermediate
This compound serves as a key starting material in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist[1]. The initial steps in this synthesis involve electrophilic aromatic substitution to introduce a functional group that allows for the construction of the tetrahydroisoquinoline core of the final molecule. Below are detailed protocols for two key electrophilic substitution reactions: bromination and Vilsmeier-Haack formylation, which yield versatile intermediates for further elaboration.
Experimental Protocols
Protocol 1: Regioselective Bromination of this compound
This protocol describes the electrophilic bromination of this compound to yield 6-bromo-2,3-dimethoxytoluene, a key intermediate for further functionalization. The electron-donating methoxy and methyl groups direct the incoming electrophile primarily to the C6 position, which is para to the 2-methoxy group and ortho to the 3-methoxy and 1-methyl groups.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 48 hours.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-2,3-dimethoxytoluene.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data (Expected):
| Product | Form | Yield | Purity |
| 6-Bromo-2,3-dimethoxytoluene | White to off-white solid | 60-70% | >98% (after purification) |
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol outlines the formylation of this compound to produce 4,5-dimethoxy-2-methylbenzaldehyde, another important intermediate. The Vilsmeier reagent, generated in situ from phosphorus oxychloride and DMF, acts as the electrophile.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dimethylformamide (DMF)
-
Ice water
-
Sodium acetate (B1210297) solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride tube, cool DMF in an ice bath.
-
Add phosphorus oxychloride dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add this compound dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture on a steam bath for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Expected):
| Product | Form | Yield | Purity |
| 4,5-Dimethoxy-2-methylbenzaldehyde | Solid | 70-80% | >98% (after purification) |
Other Key Reactions
Nitration of this compound
The nitration of this compound introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group, a key functional handle in many pharmaceutical syntheses.
General Protocol:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid at 0 °C.
-
Dissolve this compound in a suitable solvent (e.g., acetic anhydride (B1165640) or a chlorinated solvent).
-
Slowly add the nitrating mixture to the solution of this compound, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.
-
Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid.
-
Dry the organic layer and remove the solvent to obtain the crude nitro-derivative, which can then be purified.
Signaling Pathway and Workflow Diagrams
Signaling Pathway of β-Adrenergic Receptor Antagonists
The end-product of the synthetic route starting from this compound, MY336-a, is a β-adrenergic receptor antagonist. These drugs block the action of catecholamines (like adrenaline) at β-adrenergic receptors, leading to effects such as a decrease in heart rate and blood pressure.
Caption: Signaling pathway of β-adrenergic receptor antagonism.
Experimental Workflow for Bromination
The following diagram illustrates the key steps in the experimental protocol for the bromination of this compound.
Caption: Experimental workflow for the bromination of this compound.
Logical Relationship of Electrophilic Substitution
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the substituents.
Caption: Factors influencing regioselectivity in electrophilic substitution.
References
protocol for preparing 6,7-dimethoxy-4-hydroxyisochroman-3-one
An Application Note and Protocol for the Synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one, a valuable heterocyclic compound for research and drug development, is detailed below. This document provides a comprehensive guide for its preparation, including the synthesis of a necessary, non-commercially available starting material.
Application Notes
The isochromanone scaffold is a core structural motif found in numerous bioactive natural products and synthetic compounds. The title compound, 6,7-dimethoxy-4-hydroxyisochroman-3-one, is a functionalized derivative with potential applications in medicinal chemistry and materials science. The presence of the methoxy (B1213986) groups on the aromatic ring and the hydroxyl group on the heterocyclic ring provides handles for further chemical modification, making it an attractive building block for the synthesis of more complex molecules. This protocol outlines a chemoenzymatic approach to the synthesis of 4-hydroxyisochroman-1-ones, which is an environmentally friendly alternative to traditional chemical methods that often require harsh conditions and generate toxic byproducts.[1][2]
Experimental Protocols
The synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one is proposed as a two-step process, starting with the preparation of the precursor 2-vinyl-4,5-dimethoxybenzoic acid, followed by a chemoenzymatic cyclization.
Part 1: Synthesis of 2-vinyl-4,5-dimethoxybenzoic acid
1.1 Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-bromo-4,5-dimethoxybenzoic acid | Reagent | Commercially Available |
| Vinyltributyltin | Reagent | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | Reagent | Commercially Available |
| Toluene (B28343) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M | Commercially Available |
| Sodium Sulfate (B86663) (Na2SO4) | Anhydrous | Commercially Available |
| Ethyl Acetate (B1210297) | Reagent | Commercially Available |
| Hexanes | Reagent | Commercially Available |
1.2 Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
1.3 Experimental Procedure (Stille Coupling):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq), vinyltributyltin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-vinyl-4,5-dimethoxybenzoic acid.
Part 2: Chemoenzymatic Synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one
This protocol is adapted from the chemoenzymatic cyclization of 2-vinylbenzoic acids.[1][2]
2.1 Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-vinyl-4,5-dimethoxybenzoic acid | As prepared in Part 1 | - |
| Curvularia inaequalis vanadium chloroperoxidase (CiVCPO) | Enzyme | Specialized Supplier |
| Potassium Bromide (KBr) | Reagent | Commercially Available |
| Hydrogen Peroxide (H2O2) | 30% solution | Commercially Available |
| Citrate (B86180) Buffer (pH 5.0) | - | Prepare in-house |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent | Commercially Available |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available |
2.2 Equipment:
-
Reaction vials
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
2.3 Experimental Procedure:
-
Prepare a stock solution of 2-vinyl-4,5-dimethoxybenzoic acid in DMSO.
-
In a reaction vial, prepare the reaction mixture containing citrate buffer (100 mM, pH 5.0), KBr (160 mM), and the 2-vinyl-4,5-dimethoxybenzoic acid stock solution to a final substrate concentration of 40 mM. Note that the final DMSO concentration should be around 30% to ensure substrate solubility.[1][2]
-
Add CiVCPO to the reaction mixture to a final concentration of 400 nM.[2]
-
Initiate the reaction by adding H2O2 to a final concentration of 170 mM.[2]
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking for 24-48 hours.
-
Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6,7-dimethoxy-4-hydroxyisochroman-3-one.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 6,7-dimethoxy-4-hydroxyisochroman-3-one (Expected)
| Property | Expected Value |
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected peaks for aromatic, methoxy, and isochromanone protons. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected peaks for carbonyl, aromatic, methoxy, and aliphatic carbons. |
| IR (KBr) ν (cm⁻¹) | Expected peaks for O-H, C=O (lactone), C-O, and aromatic C-H stretches. |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ or [M+Na]⁺ to be determined. |
Visualizations
Caption: Overall synthetic workflow for the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one.
Caption: Proposed mechanism for the chemoenzymatic cyclization.
References
Application Notes and Protocols for the Analytical Identification of 2,3-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 2,3-Dimethoxytoluene, a key aromatic compound relevant in various fields including chemical synthesis and as a potential biomarker. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography with mass spectrometry provides high sensitivity and specificity.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of this compound in complex matrices such as plant extracts, environmental samples, and food products.
a) Sample Preparation (HS-SPME)
-
Vial Preparation: Place a known amount of the sample (e.g., 1-5 grams of homogenized plant material or 5-10 mL of a liquid sample) into a headspace vial (e.g., 20 mL).
-
Matrix Modification (Optional): For solid samples, the addition of a small amount of distilled water can aid in the release of volatile compounds. For aqueous samples, adding sodium chloride to saturate the solution can increase the volatility of the analyte.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose a conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a set time (e.g., 20-40 minutes) at the equilibration temperature.
-
Desorption: Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption of the analytes onto the analytical column.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
c) Data Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a pure standard and/or a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Quantitative Data Summary for GC-MS
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic compounds using GC-MS.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) | < 10% |
GC-MS Workflow Diagram
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable.
Experimental Protocol: Reversed-Phase HPLC-UV
a) Sample Preparation
-
Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
b) HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-280 nm). A diode array detector can be used to obtain the full UV spectrum.
c) Data Analysis
Identification is based on the retention time compared to a standard. Quantification is achieved by creating a calibration curve using standards of known concentrations.
Quantitative Data Summary for HPLC
The following table summarizes typical performance characteristics for the quantitative analysis of aromatic compounds using HPLC-UV.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (R |
1H NMR spectrum analysis of 2,3-Dimethoxytoluene
An Application Note on the ¹H NMR Spectrum Analysis of 2,3-Dimethoxytoluene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1][2] ¹H NMR, specifically, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of this compound (also known as 3-methylveratrole), a substituted aromatic ether. The data and methodologies presented are intended to serve as a practical guide for researchers, scientists, and professionals in drug development and chemical analysis.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer.[3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The data, including chemical shifts, integration values, multiplicities, and assignments for each proton signal, are summarized in the table below.
| Assignment | Chemical Shift (δ) ppm | Integration (Relative No. of Protons) | Multiplicity |
| H-6 | ~6.93 | 1H | Doublet of doublets (dd) |
| H-4, H-5 | 6.74 - 6.76 | 2H | Multiplet (m) |
| OCH₃ (C2) | 3.82 | 3H | Singlet (s) |
| OCH₃ (C3) | 3.79 | 3H | Singlet (s) |
| CH₃ (C1) | 2.27 | 3H | Singlet (s) |
| Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)[3] |
Experimental Protocol
This section details the procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Sample Preparation
Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[1]
-
Materials:
-
This compound (5-25 mg)[5]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube (rated for the spectrometer's field strength)[6]
-
Pasteur pipette and glass wool
-
Vial and cap
-
Acetone (B3395972) for cleaning
-
-
Procedure:
-
Cleaning: Ensure the NMR tube is thoroughly cleaned with acetone and dried completely. Bent or scratched tubes should not be used as they can damage the spectrometer probe.[5]
-
Weighing: Accurately weigh approximately 5-25 mg of this compound and transfer it to a clean, dry vial.[5]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] Cap the vial and gently swirl to ensure the sample dissolves completely. Using a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by pushing a small plug of glass wool into a Pasteur pipette and then transferring the solution through it into the NMR tube.[5] The final sample depth in the tube should be around 4-5 cm.[6]
-
Labeling: Cap the NMR tube and label it clearly.
-
2. Data Acquisition
-
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
-
Parameters:
-
Insert the labeled NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution. Poor shimming can result in broadened lines.[6]
-
Acquire the ¹H NMR spectrum. Typical parameters for a small organic molecule include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).
-
Data Analysis and Interpretation
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic, methoxy (B1213986), and methyl protons.
-
Aromatic Region (δ 6.74-6.93 ppm): The three protons on the aromatic ring appear as a complex set of signals. The proton at the C-6 position is expected to be a doublet of doublets, while the protons at C-4 and C-5 overlap, forming a multiplet.[3]
-
Methoxy Protons (δ 3.82 and 3.79 ppm): The two methoxy groups are non-equivalent and thus appear as two distinct singlets, each integrating to three protons.[3]
-
Methyl Protons (δ 2.27 ppm): The methyl group attached to the aromatic ring appears as a singlet at a higher field (upfield), integrating to three protons.[3]
The following diagram illustrates the assignment of the proton signals to the molecular structure of this compound.
Caption: ¹H NMR signal assignments for this compound.
Conclusion
This application note provides a comprehensive framework for the ¹H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided spectral data and assignments, researchers can confidently identify and characterize this compound. The clear presentation of data in tabular and graphical formats facilitates straightforward interpretation and application in various scientific contexts.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound(4463-33-6) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mun.ca [mun.ca]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
Application Note: Interpreting the Mass Spectrum of 2,3-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxytoluene, a substituted aromatic ether, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure and fragmentation behavior is crucial for its identification and characterization in complex mixtures. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for this purpose.[1][2] This application note provides a detailed guide to interpreting the electron ionization mass spectrum of this compound, including a summary of its key fragment ions and a proposed fragmentation pathway.
Experimental Protocols
The mass spectrum of this compound is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. While the specific parameters for the reference spectrum from the NIST database are not detailed, a general protocol for the analysis of small molecules like this compound is provided below.[3]
Sample Preparation:
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol. The concentration is adjusted to avoid overloading the GC column and mass spectrometer detector.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used for the separation of aromatic compounds.
-
Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, held for 5 minutes.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.[4]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detector records the abundance of each ion.
-
Calibration: The mass spectrometer is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[5]
Data Presentation
The electron ionization mass spectrum of this compound (Molecular Formula: C₉H₁₂O₂, Molecular Weight: 152.19 g/mol ) exhibits a distinct fragmentation pattern.[6][7][8][9] The key quantitative data from the mass spectrum is summarized in the table below:
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss |
| 152 | 100 | [C₉H₁₂O₂]⁺• (Molecular Ion) | - |
| 137 | 85 | [C₈H₉O₂]⁺ | •CH₃ |
| 122 | 20 | [C₇H₆O₂]⁺• | CH₂O |
| 107 | 45 | [C₇H₇O]⁺ | •CH₃, CH₂O |
| 91 | 30 | [C₇H₇]⁺ | •OCH₃, CO |
| 79 | 25 | [C₆H₇]⁺ | - |
| 77 | 35 | [C₆H₅]⁺ | - |
Interpretation of the Mass Spectrum
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its methoxy (B1213986) and methyl groups.
-
Molecular Ion (m/z 152): The base peak in the spectrum is the molecular ion peak at m/z 152, corresponding to the intact molecule with one electron removed.[10] The high relative intensity of the molecular ion is characteristic of aromatic compounds due to the stability of the benzene (B151609) ring.[11]
-
Loss of a Methyl Radical (m/z 137): A significant peak is observed at m/z 137, corresponding to the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a common fragmentation pathway for aromatic ethers.[12] The resulting cation is stabilized by resonance.
-
Loss of Formaldehyde (B43269) (m/z 122): The peak at m/z 122 is likely formed by the loss of a neutral formaldehyde molecule (CH₂O) from the molecular ion. This rearrangement process is also observed in the mass spectra of some aromatic ethers.
-
Consecutive Losses (m/z 107): The fragment ion at m/z 107 is likely formed through a two-step process: the initial loss of a methyl radical to form the ion at m/z 137, followed by the loss of a neutral formaldehyde molecule.
-
Formation of the Tropylium (B1234903) Ion (m/z 91): The peak at m/z 91 is characteristic of many toluene (B28343) derivatives and is attributed to the formation of the highly stable tropylium cation ([C₇H₇]⁺). This ion is likely formed through the loss of a methoxy radical (•OCH₃) followed by the loss of a carbon monoxide (CO) molecule.
-
Other Aromatic Fragments (m/z 79 and 77): The peaks at m/z 79 and 77 correspond to further fragmentation of the aromatic ring, with [C₆H₇]⁺ and the phenyl cation ([C₆H₅]⁺) being common fragments observed in the mass spectra of benzene derivatives.
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed fragmentation pathway of this compound.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound [webbook.nist.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thiele.ruc.dk [thiele.ruc.dk]
Application Note: Quantitative Analysis of 2,3-Dimethoxytoluene and Related Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 2,3-Dimethoxytoluene and other volatile aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented herein is applicable to the analysis of these compounds in various matrices, which is crucial for quality control in pharmaceutical manufacturing, characterization of natural products, and environmental monitoring. This document provides detailed experimental procedures, instrument parameters, and representative quantitative data to guide researchers in establishing robust analytical workflows.
Introduction
Volatile organic compounds (VOCs), including substituted toluenes like this compound, are a diverse class of molecules with significance across multiple scientific disciplines. In the pharmaceutical industry, they can be present as residual solvents, impurities, or degradation products, necessitating sensitive and accurate analytical methods for their detection and quantification.[1] Furthermore, many volatile aromatic compounds are found in natural products and are key contributors to their aroma and potential biological activity.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds due to its high chromatographic resolution and sensitive, specific detection capabilities.[2][3] This application note provides a standardized protocol for the GC-MS analysis of this compound, which can be adapted for other related volatile aromatic compounds.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Common methods for extracting and concentrating volatile analytes for GC-MS analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace sampling.
1.1. Liquid-Liquid Extraction (LLE) Protocol (for liquid samples):
-
To 1 mL of the liquid sample in a clean glass vial, add 1 mL of a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Add a known concentration of an appropriate internal standard (e.g., Toluene-d8).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for hexane) to a clean GC vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
1.2. Headspace Solid-Phase Microextraction (HS-SPME) Protocol (for solid or liquid samples):
-
Place a precisely weighed amount (e.g., 0.5 g) of the solid or liquid sample into a headspace vial.
-
Add a known concentration of an appropriate internal standard.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a specific time (e.g., 15 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis is performed by creating a calibration curve using standards of known concentrations. The data presented below are representative of the performance expected from this method for aromatic compounds.
Table 2: Representative Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,432 |
| 5.0 | 798,543 |
| 10.0 | 1,601,234 |
| 20.0 | 3,210,987 |
Table 3: Method Performance Characteristics (Representative Data for Aromatic VOCs)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general experimental workflow for the GC-MS analysis of volatile compounds.
Caption: GC-MS Experimental Workflow Diagram.
Biodegradation Pathway of Substituted Toluene (B28343)
While a specific signaling pathway for this compound in mammalian systems is not well-defined, the biodegradation of toluene and its derivatives by microorganisms represents a well-characterized metabolic pathway.[4][5][6] This logical relationship illustrates the enzymatic transformation of these aromatic compounds in a biological system.
Caption: Bacterial Biodegradation of Toluene.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the analysis of this compound and other volatile aromatic compounds. The detailed protocol and representative data serve as a valuable resource for researchers in pharmaceutical development, natural product chemistry, and related fields. The presented workflow can be readily adapted to suit specific analytical needs, ensuring accurate and precise quantification of target analytes.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation - Hydrocarbons - Enviro Wiki [enviro.wiki]
- 6. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3-Dimethoxytoluene Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and established methods for synthesizing this compound involve the methylation of a hydroxyl group on a precursor molecule. Key routes include:
-
Methylation of 2-methoxy-3-methylphenol: The hydroxyl group is methylated using a suitable methylating agent under basic conditions.[1]
-
Methylation of 3-methylcatechol (B131232): Both hydroxyl groups of 3-methylcatechol (3-methyl-1,2-dihydroxybenzene) are methylated.
-
Reduction of 2,3-dimethoxybenzaldehyde: The aldehyde functional group is reduced to a methyl group through a catalytic reduction process. This is particularly effective if the starting aldehyde is readily available.[1]
Q2: Which methylating agents are most effective for this synthesis, and what are their pros and cons?
A2: The choice of methylating agent is critical and depends on factors like desired reactivity, safety, and environmental impact.
-
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A highly effective and reactive methylating agent. However, it is extremely toxic and requires stringent safety precautions.
-
Methyl Halides (e.g., CH₃I, CH₃Br): These are also highly reactive agents often used in research labs.[1] They are toxic and may require high-pressure equipment.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative to dimethyl sulfate and methyl halides.[2][3][4] It is often used with a base like K₂CO₃ or Cs₂CO₃ at elevated temperatures.[4][5] While safer, it typically requires more forcing conditions (higher temperatures) than traditional agents.[2][3]
-
Tetramethylammonium Hydroxide (TMAH): A newer methylating agent that can be highly efficient, especially under microwave irradiation, offering a selective and rapid method for O-methylation.[6][7]
Q3: How can I monitor the progress of the methylation reaction?
A3: Reaction progress should be monitored to determine the point of completion and to minimize the formation of side products. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the appearance of the product. A suitable eluent system (e.g., hexane/ethyl acetate) should be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of the starting material and the formation of the desired product and any byproducts.
Q4: What are the most common impurities encountered, and how can the final product be purified?
A4: Common impurities include unreacted starting material (e.g., 2-methoxy-3-methylphenol), mono-methylated intermediates (if starting from catechol), and potentially C-alkylated byproducts.[8] Purification can be achieved through several standard laboratory techniques:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the target compound from impurities with different polarities.[9]
-
Vacuum Distillation: Since this compound is a liquid with a boiling point of 202-204 °C, vacuum distillation can effectively separate it from less volatile or more volatile impurities.[1]
-
Recrystallization: If the product can be solidified at low temperatures (melting point is 23 °C), low-temperature recrystallization from a suitable solvent could be an option for achieving high purity.[1][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | 1. Poor Quality Reagents: Starting material is impure; methylating agent has degraded; solvent is not anhydrous. | 1. Verify the purity of the starting phenol (B47542) by NMR or GC-MS. Use a fresh, unopened bottle of the methylating agent. Ensure all solvents are thoroughly dried, especially for reactions sensitive to moisture. |
| 2. Ineffective Base: The base used (e.g., K₂CO₃) is not strong enough to fully deprotonate the phenolic hydroxyl group, especially with less reactive methylating agents like DMC. | 2. Switch to a stronger base such as Cs₂CO₃ or NaH.[4] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[10] | |
| 3. Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to reagent decomposition. | 3. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction by TLC or GC. If using a high-energy agent like TMAH with microwave, ensure the temperature does not exceed the recommended level to avoid decomposition.[6] | |
| 2. Formation of Significant Side Products | 1. Incomplete Reaction: Significant amounts of the mono-methylated starting material remain. | 1. Increase the reaction time. Add a slight excess (1.1-1.2 equivalents) of the methylating agent. Ensure efficient stirring to improve reaction kinetics. |
| 2. C-Alkylation Instead of O-Alkylation: Methylation occurs on the aromatic ring instead of the hydroxyl group. This can be an issue in phenol methylation under certain conditions.[7] | 2. Change the solvent system. Polar aprotic solvents like DMF or dioxane often favor O-alkylation. Using a milder base can sometimes reduce C-alkylation.[10] | |
| 3. Formation of Isomers or Over-methylated Products: Other hydroxyl groups in the molecule are methylated, or undesired isomers are formed. | 3. Lower the reaction temperature to improve selectivity.[11] Use a more selective, less reactive methylating agent. Carefully control the stoichiometry of the methylating agent to avoid over-methylation. | |
| 3. Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The product and a key impurity (e.g., starting material) have very similar Rf values on TLC, making chromatographic separation difficult. | 1. Optimize the column chromatography eluent system. Try different solvent mixtures (e.g., toluene/ethyl acetate (B1210297), or dichloromethane/hexane) to improve separation. |
| 2. Azeotrope Formation during Distillation: The product forms an azeotrope with the solvent or an impurity, preventing effective separation by distillation. | 2. Change the work-up solvent. If distillation is the chosen method, ensure all extraction solvents are fully removed under reduced pressure before attempting final purification. | |
| 3. Product Oiling Out During Recrystallization: The compound does not form crystals and separates as an oil. | 3. Attempt recrystallization at a lower temperature. Use a different solvent or a co-solvent system. Ensure the crude product is sufficiently pure before attempting recrystallization. |
Experimental Protocols
Protocol 1: Methylation of 3-Methylcatechol using Dimethyl Carbonate (DMC)
This protocol describes a greener synthesis route using a less toxic methylating agent.
Reaction: 3-Methylcatechol + 2 (CH₃)₂CO₂ --(K₂CO₃)--> this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Methylcatechol | 124.14 | 10.0 g | 0.0806 | 1.0 |
| Dimethyl Carbonate (DMC) | 90.08 | 150 mL | - | Solvent/Reagent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 33.4 g | 0.242 | 3.0 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | Solvent |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylcatechol (10.0 g), potassium carbonate (33.4 g), and DMF (100 mL).
-
Add dimethyl carbonate (150 mL) to the mixture.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) every 2-4 hours. The reaction may take 12-24 hours to complete.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel. Wash with water (3 x 100 mL) to remove DMF, followed by a brine wash (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude liquid by vacuum distillation to yield pure this compound.
Visualizations
Synthesis Pathways
Caption: Key synthetic pathways to this compound.
Experimental Workflow
Caption: General experimental workflow for methylation.
Troubleshooting Logic
References
- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient O-methylation of phenols with dimethyl carbonate - Lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and selective microwave-assisted O-methylation ... [degruyterbrill.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,3-Dimethoxytoluene by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2,3-dimethoxytoluene using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).[1][2] |
| Compound may have decomposed on the silica (B1680970) gel. | Test the stability of this compound on a small amount of silica gel via TLC analysis. If unstable, consider using a less acidic stationary phase like neutral alumina (B75360).[1][2] | |
| Poor separation of product from impurities | The mobile phase polarity is too high, causing rapid elution of all compounds. | Start with a less polar mobile phase and employ a shallower gradient, meaning you increase the polarity more slowly.[2] |
| The column was overloaded with the crude mixture. | Use a larger column or reduce the amount of sample loaded onto the column.[2] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2] Tapping the column gently during packing can help settle the stationary phase. | |
| Product elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. For example, if using 10% ethyl acetate in hexane, try reducing it to 5%.[2] |
| Streaking or tailing of the product band | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent for loading.[3] Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[3][4] |
| The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a slightly more polar solvent to the mobile phase to improve elution. | |
| Cracks or bubbles in the silica gel bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica gel bed.[5] |
| Heat generated from the solvent wetting the silica gel (exothermic process). | Pack the column using a slurry method where the silica gel is pre-mixed with the initial mobile phase.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][7] A good starting point is to use a solvent system that gives an Rf value of approximately 0.25-0.35 for this compound on a TLC plate.[2] This can be determined by running several TLCs with varying ratios of hexane to ethyl acetate (e.g., 95:5, 90:10, 80:20).
Q2: What stationary phase should I use?
A2: Silica gel is the most common and generally suitable stationary phase for the purification of this compound due to its polarity.[8] Standard silica gel with a mesh size of 60-120 or 230-400 for flash chromatography is recommended.[2][3]
Q3: My compound appears to be degrading on the column. What can I do?
A3: If you suspect degradation on the silica gel, which can be slightly acidic, you can try neutralizing the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (B128534) before packing the column. Alternatively, switching to a neutral stationary phase like alumina may prevent decomposition.[1][2]
Q4: I am observing poor separation between my product and an impurity. How can I improve the resolution?
A4: To improve separation, you can try using a shallower solvent gradient during elution. This means increasing the polarity of the mobile phase more slowly. Using a finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) can also enhance resolution.[2] Additionally, ensure your column is not overloaded with the sample.
Q5: Can I reuse my column for another purification?
A5: It is generally not recommended to reuse a silica gel column for the purification of a different compound, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong eluent after each run.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of n-hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and adjust as necessary to obtain an Rf value of approximately 0.25-0.35 for the desired compound.[2]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[3][4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions of a suitable volume in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Spot a small amount from each fraction onto a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides representative quantitative data for a typical purification of this compound by flash column chromatography. These values may need to be adjusted based on the specific scale of the experiment and the impurity profile of the crude material.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions (Diameter x Height) | 4 cm x 20 cm |
| Crude Sample Load | 1.0 - 2.0 g |
| Initial Mobile Phase (Eluent) | 95:5 Hexane:Ethyl Acetate |
| Final Mobile Phase (Eluent) | 80:20 Hexane:Ethyl Acetate |
| Total Solvent Volume | 1.0 - 1.5 L |
| Fraction Size | 20 mL |
| Target Rf on TLC | 0.25 - 0.35 |
| Typical Yield (Purity >98%) | 80 - 95% |
Workflow and Troubleshooting Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Experimental workflow for this compound purification.
References
Technical Support Center: Recrystallization of 3-Methylveratrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Methylveratrole. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during the purification of this compound.
Troubleshooting Guide
Problem: The 3-Methylveratrole is "oiling out" and not forming crystals.
-
Question: My 3-Methylveratrole is separating as a liquid (oiling out) instead of forming solid crystals upon cooling. What should I do?
-
Answer: "Oiling out" is a common issue, especially with low-melting point compounds like 3-Methylveratrole. This typically occurs when the solute is supersaturated at a temperature above its melting point. Here are several strategies to address this:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of the primary solvent to decrease the saturation level and then allow it to cool more slowly.[1]
-
Lower the Solution Temperature Before Cooling: Ensure the solution is cooled to a temperature below the melting point of 3-Methylveratrole before inducing crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary.[1] Consider using a solvent pair, where 3-Methylveratrole is less soluble in the second solvent (anti-solvent).
-
Problem: No crystals are forming after the solution has cooled.
-
Question: I have cooled the solution, but no crystals have appeared. What are the next steps?
-
Answer: The absence of crystal formation is usually due to either insufficient supersaturation or a lack of nucleation sites. Try the following techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic imperfections on the glass can serve as nucleation points for crystal growth.[1]
-
Seeding: If available, add a tiny crystal of pure 3-Methylveratrole to the solution. This "seed" crystal will act as a template for other crystals to form.[1]
-
Reduce the Solution Volume: If the compound is too soluble in the chosen solvent, you may have used too much. Gently heat the solution to evaporate some of the solvent to increase the concentration of 3-Methylveratrole and then allow it to cool again.[2]
-
Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer, but be mindful of the solvent's freezing point.
-
Problem: The recrystallization yield is very low.
-
Question: I have successfully formed crystals, but the final yield is significantly lower than expected. How can I improve it?
-
Answer: A low yield can result from several factors during the recrystallization process. Consider the following to optimize your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude 3-Methylveratrole. Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[2]
-
Cool the Solution Slowly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[2] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields larger, purer crystals and a better recovery.
-
Recover from the Mother Liquor: After filtering the initial crop of crystals, you can try to recover more product from the filtrate (mother liquor). This can be done by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) after it has reached room temperature to maximize the amount of crystallized product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 3-Methylveratrole? A1: The reported melting point of 3,4-dimethoxytoluene (B46254) (an isomer often referred to as 4-methylveratrole) is between 22-28°C.[3][4][5] Given its structural similarity, 3-Methylveratrole is expected to have a low melting point and may be a liquid at or slightly above room temperature. This is a critical factor to consider during recrystallization.
Q2: Which solvents are suitable for the recrystallization of 3-Methylveratrole? A2: While specific solubility data for 3-Methylveratrole in a wide range of organic solvents is not readily available, general principles suggest starting with a solvent system where the compound is soluble when hot but less soluble when cold. Based on its structure (an aromatic ether), suitable solvent systems could include:
-
Single Solvents: Alcohols like ethanol (B145695) or methanol, or non-polar solvents like hexane (B92381) or heptane.
-
Mixed Solvents: A combination of a solvent in which 3-Methylveratrole is soluble (e.g., a minimal amount of a polar solvent like acetone (B3395972) or ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., water or a non-polar solvent like hexane).[6][7]
Q3: How can I remove colored impurities during recrystallization? A3: If your solution of 3-Methylveratrole is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your product, and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[8]
Q4: Should I use a single-solvent or a two-solvent system for recrystallization? A4: The choice between a single-solvent and a two-solvent system depends on the solubility characteristics of 3-Methylveratrole.
-
A single-solvent method is ideal if you can find a solvent that dissolves the compound well when hot but poorly when cold.[8]
-
A two-solvent system is useful when the compound is either too soluble or not soluble enough in common solvents at all temperatures. In this case, you dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent (anti-solvent) until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6][8]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C9H12O2 | ,[9],[4] |
| Molar Mass | 152.19 g/mol | ,[9] |
| Appearance | Colorless to light yellow liquid | [9] |
| Melting Point | 22-28 °C (for the isomer 3,4-dimethoxytoluene) | [3],[4],[5] |
| Boiling Point | 202-203 °C | ,[9] |
| Density | 1.025 g/mL at 25 °C | ,[9] |
| Solubility | Soluble in Dichloromethane. Not miscible in water. | ,[9] |
Detailed Experimental Protocol: Recrystallization of 3-Methylveratrole
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Begin by testing the solubility of a small amount of crude 3-Methylveratrole in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and water) to find a suitable solvent or solvent pair.
-
An ideal single solvent will dissolve the compound when hot but not at room temperature.
-
For a two-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
2. Dissolution:
-
Place the crude 3-Methylveratrole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent dropwise while heating and stirring until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for 3-Methylveratrole recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3,4-dimethoxytoluene, 494-99-5 [thegoodscentscompany.com]
- 4. 3,4-Dimethoxytoluene, 98% | Fisher Scientific [fishersci.ca]
- 5. 3,4-Dimethoxytoluene | C9H12O2 | CID 68126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Home Page [chem.ualberta.ca]
- 9. 2,3-DIMETHOXYTOLUENE price,buy this compound - chemicalbook [chemicalbook.com]
troubleshooting common issues in electrophilic substitution of dimethoxytoluenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the electrophilic substitution of dimethoxytoluenes. The following guides and frequently asked questions (FAQs) provide targeted advice, detailed experimental protocols, and quantitative data to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: My electrophilic substitution reaction on a dimethoxytoluene is giving a low yield. What are the general factors I should investigate?
A1: Low yields in electrophilic aromatic substitution (EAS) reactions with dimethoxytoluenes can arise from several factors. Due to the high reactivity of the dimethoxytoluene ring, side reactions are common. Here is a systematic approach to troubleshooting:
-
Substrate Purity: Ensure the purity of your dimethoxytoluene isomer. Impurities can interfere with the reaction.
-
Reagent Quality: Use high-purity reagents and anhydrous solvents, especially for reactions sensitive to moisture like Friedel-Crafts reactions.
-
Reaction Conditions:
-
Temperature: Dimethoxytoluenes are highly activated and often react vigorously. Running the reaction at lower temperatures (e.g., 0 °C or below) can improve selectivity and reduce the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to avoid prolonged reaction times that can lead to product degradation or side reactions.
-
-
Side Reactions: Be aware of potential side reactions such as polysubstitution, oxidative demethylation, or rearrangement of the electrophile.
-
Workup and Purification: Product loss during the workup and purification steps is a common reason for low apparent yields. Optimize your extraction and chromatography procedures.
Q2: How do the positions of the methoxy (B1213986) and methyl groups on the toluene (B28343) ring affect the regioselectivity of the reaction?
A2: The regioselectivity is determined by the combined directing effects of the two methoxy (-OCH₃) groups and the one methyl (-CH₃) group. Both are activating, ortho-, para-directing groups.
-
Methoxy Group: A very strong activating group due to the resonance donation of its lone pair of electrons. It strongly directs incoming electrophiles to the positions ortho and para to it.
-
Methyl Group: A weaker activating group that directs ortho and para through an inductive effect and hyperconjugation.
In general, the powerful directing effect of the methoxy groups will dominate. The substitution will occur at the positions most activated by the methoxy groups and not sterically hindered.
Specific Reactions
Q3: I am observing significant polysubstitution during the halogenation of my dimethoxytoluene. How can I minimize this?
A3: Polysubstitution is a common issue with highly activated rings like dimethoxytoluenes. To favor mono-halogenation:
-
Use a milder halogenating agent: Instead of Br₂ or Cl₂ with a Lewis acid, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the dimethoxytoluene relative to the halogenating agent.
-
Lower the Temperature: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.
-
Solvent Choice: Using a less polar solvent can sometimes reduce the reaction rate and polysubstitution.
Q4: My Friedel-Crafts acylation of a dimethoxytoluene is failing or giving a complex mixture of products. What is going wrong?
A4: Friedel-Crafts reactions on dimethoxytoluenes can be problematic for a few reasons:
-
Catalyst Deactivation: The methoxy groups can coordinate with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. This often means that more than a stoichiometric amount of the catalyst is required.[1]
-
High Reactivity: The highly activated ring can lead to multiple acylations if not carefully controlled. However, the introduction of the first acyl group is deactivating, which helps to prevent the second acylation.
-
Demethylation: Under strong Lewis acid conditions, demethylation of the methoxy groups can occur, leading to phenolic byproducts.
Troubleshooting Steps:
-
Use a milder Lewis acid: Consider using a less reactive Lewis acid like ZnCl₂ or FeCl₃.
-
Protecting Groups: In some cases, it may be necessary to use a milder acylation method or consider alternative synthetic routes.
-
Alternative Catalysts: Solid acid catalysts like zeolites can sometimes offer better selectivity and reusability.[1]
Q5: I am attempting a Vilsmeier-Haack formylation on a dimethoxytoluene and getting no reaction or a poor yield. What are the likely causes?
A5: The Vilsmeier-Haack reaction is an electrophilic substitution that works best on electron-rich aromatic compounds.[2][3] While dimethoxytoluenes are electron-rich, issues can still arise:
-
Reagent Purity: The Vilsmeier reagent is formed in situ from a formamide (B127407) derivative (like DMF) and a dehydrating agent (like POCl₃). The purity of these reagents is crucial.
-
Steric Hindrance: The regioselectivity of the Vilsmeier-Haack reaction is sensitive to steric hindrance. If the most electronically activated positions are sterically crowded, the reaction may be slow or fail.
-
Substrate Specificity: Some substitution patterns on the aromatic ring can be surprisingly unreactive under Vilsmeier-Haack conditions. For example, 1,4-dimethoxybenzene (B90301) is known to be difficult to formylate using standard DMF/POCl₃ conditions.[4]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Nitration
| Problem | Possible Cause | Suggested Solution |
| Formation of multiple nitro isomers in significant amounts. | The directing effects of the substituents lead to several activated positions with similar reactivity. | Optimize Reaction Temperature: Lowering the temperature can increase the selectivity for the thermodynamically favored product. |
| Steric hindrance may be influencing the substitution pattern, leading to unexpected isomer ratios. | Use a Bulky Nitrating Agent: A bulkier nitrating agent may show greater preference for the less sterically hindered position. | |
| The reaction conditions are too harsh, leading to loss of selectivity. | Use a Milder Nitrating Agent: Consider using acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) for a more controlled reaction. |
Guide 2: Low Yield in Friedel-Crafts Acylation
| Problem | Possible Cause | Suggested Solution |
| No or very little product formation. | Deactivation of the Lewis acid catalyst by coordination with the methoxy groups. | Increase Catalyst Stoichiometry: Use more than one equivalent of the Lewis acid (e.g., 1.1 to 1.5 equivalents of AlCl₃). |
| The aromatic ring is deactivated by the formation of a complex with the Lewis acid. | Use a Stronger Lewis Acid or Higher Temperature: Carefully increase the reaction temperature or switch to a more potent Lewis acid, but be mindful of potential side reactions. | |
| Moisture in the reaction mixture is quenching the catalyst. | Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere. | |
| Formation of a dark, tarry substance. | Polymerization or degradation of the starting material or product under the reaction conditions. | Lower the Reaction Temperature: Add the reagents slowly at a lower temperature. |
| The acylating agent is unstable under the reaction conditions. | Check the Purity of the Acylating Agent: Use freshly distilled or high-purity acyl chloride or anhydride. |
Quantitative Data Summary
The following tables summarize typical isomer distributions for the nitration of substituted benzenes, which can serve as a guide for predicting the outcomes for dimethoxytoluenes. Note that the specific isomer ratios for dimethoxytoluenes will depend on the exact substitution pattern and reaction conditions.
Table 1: Isomer Distribution in the Nitration of Substituted Benzenes
| Substituent (Y in C₆H₅-Y) | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
| –O–CH₃ | Nitration | 30–40 | 0–2 | 60–70 |
| –CH₃ | Nitration | 55–65 | 1–5 | 35–45 |
| –Br | Nitration | 35–45 | 0–4 | 55–65 |
Data adapted from various sources and intended for illustrative purposes.[5]
Detailed Experimental Protocols
Protocol 1: Bromination of 2,4-Dimethoxytoluene (B1295152)
This protocol describes the monobromination of 2,4-dimethoxytoluene using N-bromosuccinimide (NBS), a milder brominating agent to control for polysubstitution.
Materials:
-
2,4-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2,4-dimethoxytoluene in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add 1.05 equivalents of NBS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Friedel-Crafts Acylation of 3,4-Dimethoxytoluene (B46254)
This protocol outlines the acylation of 3,4-dimethoxytoluene with acetyl chloride. Note the use of excess Lewis acid to counteract catalyst deactivation.
Materials:
-
3,4-Dimethoxytoluene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Ice bath
-
Dropping funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1.2 equivalents of anhydrous AlCl₃ and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 1.0 equivalent of 3,4-dimethoxytoluene and 1.1 equivalents of acetyl chloride in anhydrous DCM.
-
Add the solution of the substrate and acetyl chloride dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
Caption: Directing effects of substituents on dimethoxytoluene.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
optimizing reaction conditions for methylation of phenols
Welcome to the technical support center for the methylation of phenols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, alongside detailed experimental protocols and comparative data to aid in reaction optimization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the methylation of phenols.
1. Low or No Product Yield
-
Q: I am observing very low or no conversion of my starting phenol (B47542). What are the likely causes?
A: Several factors can contribute to poor conversion:
-
Insufficient Base: The phenoxide ion is the active nucleophile in most phenol methylations. Incomplete deprotonation of the phenol due to a weak or insufficient amount of base will result in a slow or stalled reaction. Ensure you are using a strong enough base (e.g., NaOH, KOH, K2CO3) in at least a stoichiometric amount relative to the phenol.[1] For some methods, an excess of base may be beneficial.[1]
-
Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF (dimethylformamide) or acetone (B3395972) are often effective as they can dissolve the phenoxide salt and do not interfere with the nucleophilic attack.[2][3] Protic solvents, such as water or alcohols, can solvate the phenoxide, reducing its nucleophilicity, and can also react with some methylating agents.[1]
-
Reaction Temperature is Too Low: Many methylation reactions require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, consider increasing the temperature.
-
Inactive Methylating Agent: Ensure your methylating agent is not degraded. For instance, methyl iodide should be stored in a dark bottle to prevent decomposition.[3]
-
Steric Hindrance: If your phenol is sterically hindered around the hydroxyl group, the reaction may require more forcing conditions (higher temperature, stronger base, more reactive methylating agent).
-
2. Formation of Byproducts
-
Q: My reaction is producing significant byproducts. How can I improve the selectivity for O-methylation?
A: The primary byproduct in phenol methylation is often the C-alkylated product. Here's how to favor O-methylation:
-
Choice of Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate (B86663), tend to favor O-alkylation over "softer" agents like methyl iodide, which can lead to more C-alkylation.[5]
-
Base and Solvent System: The combination of base and solvent can influence the O/C alkylation ratio. For example, using potassium carbonate in acetone is a common method to promote O-methylation.[3]
-
Temperature Control: Higher reaction temperatures can sometimes favor C-alkylation. Running the reaction at the lowest effective temperature can help improve selectivity.[6]
-
-
Q: I am observing poly-methylation of my phenol. How can I control this?
A: Poly-methylation occurs when multiple methyl groups are added to the phenol, either on the oxygen or the aromatic ring. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents for each hydroxyl group you intend to methylate.
-
Slow Addition: Adding the methylating agent slowly to the reaction mixture can help maintain a low concentration of the agent, disfavoring multiple additions.
-
3. Reaction Safety Concerns
-
Q: What are the primary safety hazards associated with phenol methylation?
A: Many common methylating agents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and can be fatal if inhaled or absorbed through the skin. It is crucial to wear appropriate personal protective equipment (PPE), including gloves (consider double-gloving) and safety goggles.[7]
-
Methyl Iodide (MeI): A potent alkylating agent that is also toxic and a suspected carcinogen. It is volatile and should be handled with care.[2]
-
Diazomethane: Explosive and highly toxic. It should only be handled by experienced personnel using specialized equipment.
Always consult the Safety Data Sheet (SDS) for your specific reagents and follow all institutional safety protocols.
-
Comparative Data on Methylation Conditions
The following tables summarize typical reaction conditions for common phenol methylation methods. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Methylation with Dimethyl Sulfate (DMS)
| Parameter | Condition | Notes |
| Base | K2CO3, NaOH, KOH | K2CO3 is a common choice for its moderate reactivity and ease of handling.[7] |
| Solvent | Acetone, DMF, Acetonitrile | Acetone is widely used and effective for many substrates. |
| Temperature | Room Temperature to Reflux | Often requires heating to achieve a reasonable reaction rate. |
| Equivalents of DMS | 1.1 - 1.5 per -OH group | An excess is often used to ensure complete reaction. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS for completion. |
Table 2: Methylation with Methyl Iodide (MeI)
| Parameter | Condition | Notes |
| Base | K2CO3, Cs2CO3, NaH | NaH is a very strong base and should be used with caution. |
| Solvent | Acetone, DMF, THF | DMF is a good choice for dissolving a wide range of substrates and salts.[2] |
| Temperature | Room Temperature to Reflux | Can often proceed at lower temperatures than DMS. |
| Equivalents of MeI | 1.1 - 2.0 per -OH group | A larger excess may be needed compared to DMS.[2] |
| Reaction Time | 4 - 48 hours | Can be slower than reactions with DMS. |
Table 3: Methylation with "Green" Reagents (e.g., Dimethyl Carbonate - DMC)
| Parameter | Condition | Notes |
| Base | K2CO3, DBU | Often requires a catalyst, such as a phase-transfer catalyst.[8] |
| Solvent | DMF, Sulfolane, or neat | Reactions can sometimes be run without a solvent.[9] |
| Temperature | 120 - 220°C | Generally requires higher temperatures than traditional methods.[9][10] |
| Equivalents of DMC | Large excess | DMC often serves as both the reagent and solvent. |
| Reaction Time | 0.5 - 12 hours | Can be faster at very high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Phenol Methylation using Dimethyl Sulfate (DMS) and K2CO3 in Acetone
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K2CO3, 2.0-3.0 eq.), and acetone.
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Slowly add dimethyl sulfate (DMS, 1.2-1.5 eq.) to the mixture. Caution: DMS is highly toxic. Handle in a fume hood with appropriate PPE.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the K2CO3. Wash the solid with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Phenol Methylation using Methyl Iodide (MeI) and K2CO3 in DMF
-
Reaction Setup: In a round-bottom flask with a stir bar, dissolve the phenol (1.0 eq.) in dimethylformamide (DMF). Add potassium carbonate (K2CO3, 2.0-3.0 eq.).
-
Reagent Addition: Slowly add methyl iodide (MeI, 1.5-2.0 eq.) to the stirring mixture. Caution: MeI is toxic and volatile. Handle in a fume hood.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic extracts with water and brine to remove DMF and residual salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed via chromatography or distillation.
Visualized Workflows
The following diagrams illustrate the general workflow for a typical phenol methylation experiment and a troubleshooting decision tree.
Caption: General experimental workflow for phenol methylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
- 2. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. air.unimi.it [air.unimi.it]
- 7. reddit.com [reddit.com]
- 8. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 9. A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 2,3-Dimethoxytoluene Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving impurities in 2,3-Dimethoxytoluene samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities in this compound typically originate from the synthetic route employed. Common sources include:
-
Unreacted Starting Materials: Such as 2-methoxy-3-methylphenol (B1664559) or 2,3-dimethoxybenzaldehyde, depending on the synthesis method.[1]
-
Incomplete Reactions: Monomethylated intermediates, such as 2-hydroxy-3-methoxytoluene or 3-hydroxy-2-methoxytoluene.
-
Side Reaction Byproducts: Products from undesired side reactions, which can include isomers or related compounds.
-
Reagents: Residual reagents used in the synthesis, for example, methylating agents or solvents.
-
Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to degradation.
Q2: Which analytical techniques are best suited for identifying impurities in my this compound sample?
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separation and identification of impurities.[2][3] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile impurities.[2] Thin-Layer Chromatography (TLC) serves as a rapid and convenient initial assessment of purity.[4]
Q3: My sample of this compound is a colorless to pale yellow liquid. Does the color indicate impurity?
While pure this compound is typically a colorless to pale yellow liquid, a more intense yellow or brownish color may suggest the presence of impurities, possibly arising from side reactions during synthesis or degradation.[5] However, color alone is not a definitive indicator of purity and should be confirmed with analytical techniques like GC-MS or HPLC.
Q4: What are the key physical properties of this compound to consider during purification?
Key physical properties that are important for purification include:
-
Boiling Point: Approximately 202-203 °C at atmospheric pressure and 88 °C at 10 torr.[6] This makes vacuum distillation a viable purification method.
-
Solubility: It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[1][5] This is a critical consideration for selecting solvents for liquid-liquid extraction, recrystallization, and column chromatography.
-
Appearance: A colorless to pale yellow liquid.[5]
Troubleshooting Guide
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your GC-MS chromatogram shows multiple peaks in addition to the main this compound peak.
Possible Causes & Solutions:
| Potential Impurity | Identification | Recommended Action |
| Isomers (e.g., 2,5- or 3,4-Dimethoxytoluene) | Compare the mass spectra of the unknown peaks with library data for dimethoxytoluene isomers. | Isomers can be challenging to separate. Fractional distillation under vacuum or preparative chromatography may be effective. |
| Unreacted Starting Materials | Compare the retention time and mass spectrum with that of the starting material standard. | Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to drive the reaction to completion. |
| Partially Methylated Intermediates | Look for mass spectra corresponding to monomethoxy-methylphenol. | Optimize the methylation step of the synthesis. |
| Solvent/Reagent Residue | Identify the mass spectrum of the solvent or reagent used in the synthesis or workup. | Ensure complete removal of solvents after extraction and before analysis, for example, by using a rotary evaporator. |
Issue 2: Poor Separation During Column Chromatography
Symptom: Your target compound is co-eluting with an impurity during column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the compounds.
-
Solution: Perform a systematic solvent screen using TLC to identify a solvent system that provides good separation (an Rf value of 0.25-0.35 for the target compound is often ideal for column chromatography).[4] A common starting point for aromatic compounds is a mixture of hexanes and ethyl acetate (B1210297).[4]
-
-
Column Overloading: Too much sample has been loaded onto the column.
-
Solution: Use a larger column or reduce the amount of sample. A general rule of thumb is to use 20-50 times the weight of silica (B1680970) gel to the weight of the crude sample.[7]
-
-
Improper Column Packing: The presence of air bubbles or cracks in the stationary phase can lead to poor separation.
-
Solution: Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[7]
-
Issue 3: Difficulty with Purification by Distillation
Symptom: The product is decomposing or the separation is inefficient during distillation.
Possible Causes & Solutions:
-
Decomposition at High Temperatures: this compound may be sensitive to high temperatures.
-
Bumping: The liquid is boiling unevenly, which can lead to poor separation and potential loss of product.
Illustrative Analytical Data
The following table provides an example of how to present analytical data for impurity analysis. The retention times are hypothetical and will depend on the specific analytical conditions.
| Analyte | GC-MS Retention Time (min) | HPLC Retention Time (min) | Typical Concentration Range (%) * |
| 2-methoxy-3-methylphenol | 9.2 | 3.5 | 0.1 - 2.5 |
| This compound | 10.5 | 5.1 | > 95 |
| Isomeric Impurity | 10.8 | 5.4 | 0.1 - 3.0 |
| High-Boiling Impurity | 12.3 | 6.8 | < 1.0 |
*Typical concentration ranges can vary significantly based on the synthetic route and purification steps.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar column.[2]
-
Injector: Split/splitless injector.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[9]
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is effective for separating this compound from impurities with different polarities.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent until it is just above the silica bed.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.[10]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification by Vacuum Distillation
This method is suitable for purifying liquid this compound from non-volatile or significantly higher/lower boiling point impurities.
-
Apparatus: A standard vacuum distillation setup with a Claisen adapter, a vacuum source, and a pressure gauge.
-
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[8]
-
Sample and Stirring: Place the crude this compound and a magnetic stir bar into the distilling flask.[8]
-
Evacuation: Turn on the vacuum pump to reduce the pressure in the system.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Collection: Collect the distillate that comes over at the expected boiling point for the measured pressure (e.g., ~88 °C at 10 torr).
-
Shutdown: After the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.[8]
-
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Decision tree for troubleshooting impurities in this compound.
References
- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 4463-33-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
stability and storage conditions for 2,3-Dimethoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,3-Dimethoxytoluene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a tightly sealed container.[1][2] To ensure its stability, it is best to keep it in a dry and cool, shaded area.[3]
Q2: What is the expected shelf life of this compound?
Q3: How can I tell if my this compound has degraded?
A3: Degradation of this compound may be indicated by a change in color from colorless or light yellow to a darker shade, the appearance of precipitates, or a change in its characteristic odor. For a definitive assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to verify its purity.
Q4: Is this compound sensitive to light or air?
A4: While specific data on light or air sensitivity is limited, general best practices for aromatic compounds suggest minimizing exposure. The recommendation to store it in a "cool and shaded area" and in a "tightly closed" container implies that exposure to light and air should be limited to prevent potential degradation.[3]
Q5: What are the known incompatibilities for this compound?
A5: Specific incompatibility data is not extensively documented in readily available sources. As a general precaution, avoid storing it with strong oxidizing agents, strong acids, or strong bases. Always consult the Safety Data Sheet (SDS) for your specific product for any known incompatibilities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the liquid. | Exposure to light, air (oxidation), or contaminants. | 1. Visually inspect the product for any significant color change or presence of solids. 2. If a change is observed, verify the purity using an appropriate analytical method (e.g., GC). 3. If purity is compromised, it is recommended to use a fresh batch for critical experiments. |
| Inconsistent experimental results. | Potential degradation of the compound leading to lower effective concentration or interfering byproducts. | 1. Confirm the purity of the this compound stock. 2. Prepare fresh solutions from a new or unopened bottle. 3. Review storage conditions to ensure they meet the recommendations. |
| Precipitate formation in the solution. | The compound may have been stored at a temperature below its melting point or has become contaminated. | 1. Allow the product to warm to room temperature and gently agitate to see if the precipitate redissolves. 2. If the precipitate remains, it may be an impurity or a sign of degradation. The purity should be checked analytically. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2][4][5][6][7] |
| Molecular Weight | 152.19 g/mol | [1][2][4][6][7] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 202-203 °C | [2][8] |
| Density | 1.025 g/mL at 25 °C | [2][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [2][9] |
| Storage Temperature | Room Temperature | [1][2] |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
1. Objective: To evaluate the stability of this compound over time under defined storage conditions (e.g., temperature, light exposure).
2. Materials:
- This compound (high purity)
- Appropriate storage vials (e.g., amber glass vials with screw caps)
- Analytical instrumentation (e.g., Gas Chromatograph with a suitable column and detector, NMR spectrometer)
- Solvents for dilution (as required by the analytical method)
3. Methodology:
- Initial Analysis (Time Zero):
- Take an initial sample of the fresh this compound.
- Analyze the sample using a validated analytical method (e.g., GC) to determine its initial purity. This will serve as the baseline.
- Record the appearance (color, clarity) of the compound.
- Sample Preparation and Storage:
- Aliquot the this compound into several vials to avoid repeated opening and closing of the main stock.
- Store the vials under the desired conditions to be tested (e.g., room temperature in the dark, elevated temperature, exposure to UV light).
- Time-Point Analysis:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample using the same analytical method as in the initial analysis to determine its purity.
- Record any changes in the physical appearance of the sample.
- Data Analysis:
- Compare the purity and appearance of the samples at each time point to the initial baseline data.
- A significant change in purity or appearance would indicate degradation under those specific storage conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: General experimental workflow for stability testing.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. A11617.14 [thermofisher.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound 99 4463-33-6 [sigmaaldrich.com]
- 9. This compound, 4463-33-6 [thegoodscentscompany.com]
safe handling and disposal of 2,3-Dimethoxytoluene waste
Technical Support Center: 2,3-Dimethoxytoluene
This guide provides essential information for the , tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound?
This compound (also known as 3-Methylveratrole) is an organic compound with the chemical formula C₉H₁₂O₂.[1][2] It is a colorless to pale yellow liquid with a pleasant aromatic odor.[1] Due to its chemical structure, it is often used in organic synthesis as an intermediate for more complex molecules.[1][3]
What are the primary hazards associated with this compound?
The primary hazards include:
-
Skin Irritation: Causes skin irritation (H315).[4]
-
Eye Irritation: Causes serious eye irritation (H319).[4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[5] It is classified as a combustible liquid.[5]
What personal protective equipment (PPE) should I use when handling this chemical?
To ensure safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or faceshields.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: In poorly ventilated areas, use a NIOSH-approved respirator such as a dust mask type N95 (US).
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[6]
How should this compound be stored?
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[5] It should be stored away from strong oxidizing agents and strong bases.[7]
Troubleshooting Guides
Q: What should I do in case of a small spill of this compound in the lab?
A: For a small spill:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[4]
-
Wear Appropriate PPE: Put on your safety goggles, gloves, and lab coat.
-
Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable container for chemical waste.
-
Clean the Area: Wash the spill area with soap and water.
-
Dispose of Waste: Label the waste container and dispose of it as hazardous chemical waste according to your institution's guidelines.[8][9]
Q: I see some residue in my "empty" this compound container. How do I dispose of it?
A: Empty containers of this compound must be handled carefully:
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) at least three times.[8][9]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[8][9] Do not pour it down the drain.[10]
-
Deface the Label: Completely remove or deface the original label on the container.[8][9]
-
Final Disposal: After rinsing and drying, the container can typically be disposed of with regular lab glass or plastic waste, but always follow your institution's specific guidelines.[8]
Q: How do I dispose of waste containing this compound from my experiment?
A: All waste streams containing this compound must be treated as hazardous waste.
-
Segregate Waste: Do not mix this waste with other incompatible waste streams. Keep halogenated and non-halogenated solvent wastes separate to avoid higher disposal costs.[10]
-
Use a Designated Waste Container: Collect the waste in a clearly labeled, leak-proof container with a tight-fitting cap.[8][9]
-
Label Correctly: The label should clearly state "Hazardous Waste" and list all chemical constituents by their full names.[9]
-
Arrange for Pickup: Store the waste container in a designated satellite accumulation area and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4463-33-6[11] |
| Molecular Formula | C₉H₁₂O₂[2] |
| Molecular Weight | 152.19 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 202-203 °C[4] |
| Density | 1.025 g/mL at 25 °C[4] |
| Flash Point | 86 °C (186.8 °F) - closed cup[11] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1][6] |
| Vapor Pressure | 0.438 mmHg @ 25 °C (estimated)[6] |
Experimental Protocols
Protocol: Quenching a Reaction and Waste Disposal
This protocol outlines the safe handling and disposal steps for a hypothetical reaction workup involving this compound as a starting material.
Objective: To safely quench a reaction mixture and properly segregate and dispose of the resulting waste streams.
Materials:
-
Reaction mixture containing this compound.
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extraction solvent (e.g., ethyl acetate).
-
Drying agent (e.g., anhydrous magnesium sulfate).
-
Designated hazardous waste containers (for aqueous and organic waste).
-
Appropriate PPE (goggles, lab coat, gloves).
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure designated and properly labeled waste containers for aqueous and organic waste are accessible.
-
Reaction Quenching: Slowly add the quenching agent to the reaction mixture while stirring. Be cautious of any potential gas evolution or exothermic reaction.
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Add the extraction solvent (ethyl acetate) and gently mix, venting the funnel frequently.
-
Allow the layers to separate.
-
-
Waste Segregation:
-
Drain the lower aqueous layer into the designated "Aqueous Hazardous Waste" container.
-
Drain the upper organic layer, containing the product and solvent, into a separate flask for further processing.
-
-
Drying and Filtering:
-
Add the drying agent to the collected organic layer.
-
Filter the mixture to remove the drying agent. The used drying agent is now contaminated and must be disposed of as solid chemical waste. Place it in a labeled solid waste container.
-
-
Solvent Removal: If the solvent is to be removed via rotary evaporation, ensure the solvent trap is functioning correctly to capture volatile organic compounds. The collected solvent in the trap must be disposed of as hazardous organic waste.
-
Final Waste Disposal:
-
Ensure all waste containers are securely capped and properly labeled with all constituents.
-
Move the sealed waste containers to your lab's designated satellite accumulation area for pickup by EHS.
-
Visualizations
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Troubleshooting Decision Tree for a this compound Spill.
References
- 1. CAS 4463-33-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound, 4463-33-6 [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Page loading... [guidechem.com]
preventing side reactions in the synthesis of 2,3-Dimethoxytoluene derivatives
Welcome to the technical support center for the synthesis of 2,3-dimethoxytoluene derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive or Impure Reagents | Ensure the freshness and purity of all starting materials and reagents. For moisture-sensitive reactions, use anhydrous solvents and reagents.[1] |
| Incorrect Reaction Temperature | Monitor the reaction temperature closely to ensure it aligns with the protocol. Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures may lead to degradation or side product formation.[1][2] |
| Insufficient Reaction Time | Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present, consider extending the reaction time.[1] |
| Suboptimal Reagent Stoichiometry | Carefully control the stoichiometry of reagents. For example, in chlorination reactions, using less than two equivalents of the chlorinating agent can lead to mono-chlorinated byproducts instead of the desired dichloro- product.[2] |
Issue 2: Formation of Multiple Products or Inseparable Mixture
| Potential Cause | Recommended Solution(s) |
| Formation of Isomeric Products | The electron-donating methoxy (B1213986) and methyl groups on the this compound ring activate it for electrophilic substitution, directing incoming groups to ortho and para positions.[3] This can lead to a mixture of isomers. To improve regioselectivity, screen different reagents (e.g., a milder chlorinating agent like N-Chlorosuccinimide instead of SO₂Cl₂) and adjust the reaction temperature.[2] |
| O-Demethylation of Methoxy Groups | The use of strong Lewis acids (like BBr₃ or AlCl₃) or strong Brønsted acids (like HBr) can cleave one or both methoxy groups, leading to phenolic byproducts.[4][5] If demethylation is not desired, avoid harsh acidic conditions. If it is unavoidable, consider performing the demethylation early in the synthesis and then protecting the resulting hydroxyl group.[5] |
| Over-halogenation | In halogenation reactions, the highly activated ring is susceptible to poly-substitution.[2] To avoid this, use a precise stoichiometry of the halogenating agent (e.g., 2.0-2.1 equivalents for dichlorination) and maintain a low reaction temperature.[2] |
| Oxidation of the Aromatic Ring | The electron-rich ring is prone to oxidation, which can form quinones or other colored byproducts, especially under harsh conditions or in the presence of strong oxidizing agents.[3][6] To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and control the temperature carefully. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Presence of Closely Related Impurities | Isomeric byproducts or compounds with similar polarity can be difficult to separate. Employ high-performance liquid chromatography (HPLC) for purification if standard column chromatography is ineffective.[1] |
| Product Crystallization Issues | Impurities can inhibit crystallization. First, attempt to purify the crude product using column chromatography before setting up the crystallization.[1] Screen a variety of solvent systems to find the optimal one for recrystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound and its derivatives?
A1: The primary side reactions stem from the high electron density of the aromatic ring, conferred by the two methoxy groups and the methyl group. The most common issues are:
-
O-Demethylation: Cleavage of the methyl ether to a phenol (B47542) under acidic conditions.[4][7]
-
Oxidation: Formation of quinone-type structures.[3]
-
Lack of Regioselectivity: During electrophilic substitution (e.g., halogenation, nitration), mixtures of ortho- and para-substituted isomers are often formed.[3]
-
Poly-substitution: The activated ring can easily undergo multiple substitutions, for instance, leading to tri- or poly-chlorinated byproducts.[2]
Q2: My primary side product is the O-demethylated phenol. How can I prevent this?
A2: O-demethylation is typically caused by acidic reagents or high temperatures.[4][5] To prevent it:
-
Avoid Strong Lewis Acids: Reagents like Boron tribromide (BBr₃) and Aluminum trichloride (B1173362) (AlCl₃) are potent demethylating agents and should be avoided unless this transformation is intended.[5]
-
Use Non-Acidic Conditions: Whenever possible, choose synthetic routes that operate under neutral or basic conditions.
-
Control Temperature: High temperatures, especially in the presence of acidic catalysts or reagents like pyridinium (B92312) hydrochloride, can promote demethylation.[7]
-
Alternative Reagents: If an acid is required, consider using a milder one or running the reaction at a lower temperature (e.g., -78°C to 0°C) and carefully monitoring the progress to stop the reaction before significant demethylation occurs.[5]
Q3: During an electrophilic substitution reaction (e.g., bromination), I am getting a mixture of isomers. How can I improve the selectivity?
A3: Achieving high regioselectivity on a highly activated ring like this compound can be challenging. The methoxy and methyl groups direct incoming electrophiles, and both electronic and steric factors play a role.[3] To improve selectivity:
-
Choice of Reagent: Milder, bulkier reagents can sometimes improve selectivity. For example, N-Bromosuccinimide (NBS) might offer different selectivity compared to liquid bromine.[3]
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Polar aprotic solvents may enhance selectivity in some cases.[3]
-
Temperature Control: Lowering the reaction temperature often increases the selectivity of the kinetically favored product over the thermodynamically favored one.[2]
Q4: How can I monitor my reaction to minimize byproduct formation?
A4: Close monitoring is critical. The most common and effective technique is Thin Layer Chromatography (TLC).[1] Periodically take small aliquots from the reaction mixture, spot them on a TLC plate alongside your starting material, and develop the plate in an appropriate solvent system. This allows you to visualize the consumption of the starting material and the appearance of the product and any byproducts, helping you determine the optimal time to stop the reaction. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[2][8]
Experimental Protocols & Data
Protocol 1: General Procedure for Dichlorination of a Dimethoxytoluene Derivative
This protocol is adapted from the synthesis of a related compound and illustrates key steps to control side reactions like over-chlorination.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1,5-dimethoxy-3-methylbenzene starting material (1 equivalent) in a dry solvent such as dichloromethane. Ensure the setup is under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath to improve selectivity and control the reaction rate.[9]
-
Addition of Chlorinating Agent: Dissolve sulfuryl chloride (SO₂Cl₂) (2.1 equivalents) in the same dry solvent and add it dropwise to the cooled solution over 30-60 minutes. A slow, controlled addition is crucial to prevent temperature spikes and reduce the formation of poly-chlorinated byproducts.[2]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC to ensure the starting material is consumed without significant byproduct formation.[2][9]
-
Workup: Carefully quench the reaction by slowly adding a solution of 1 M sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product via column chromatography on silica (B1680970) gel or by recrystallization to separate the desired product from any unreacted starting material or byproducts.[2]
Table 1: Influence of Reaction Conditions on O-Demethylation Yield
The following data illustrates how temperature and time affect the yield of a demethylation reaction using an acidic concentrated lithium bromide (ACLB) system. While this shows conditions for demethylation, it highlights the factors to avoid if demethylation is an unwanted side reaction.[4]
| Temperature (°C) | Time (h) | Reagent System | Substrate | Product Yield (%) | Selectivity Issues Noted |
| 60 | 20 | ACLB (1.5 M HCl) | Guaiacol (PG) | 39% | - |
| 80 | 8 | ACLB (1.5 M HCl) | Guaiacol (PG) | 72% | - |
| 110 | 0.5 | ACLB (61.7% LiBr, 1.5 M HCl) | Guaiacol (PG) | 61% | - |
| 110 | 2 | ACLB (61.7% LiBr, 1.5 M HCl) | Guaiacol (PG) | 96% | Lower selectivity at higher reaction times due to electrophilic aromatic bromination.[4] |
Visualizations
Experimental and Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 4. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Demethylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Laboratory-Scale Production of 2,3-Dimethoxytoluene
Welcome to the technical support center for the synthesis of 2,3-Dimethoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on laboratory-scale production, including detailed protocols and troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 3-methylveratrole, is an organic compound with the molecular formula C₉H₁₂O₂.[1] Its structure features a toluene (B28343) backbone with two methoxy (B1213986) groups at the 2 and 3 positions.[1][2] It serves as a valuable intermediate and building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] For instance, it has been used in the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one.[3][4]
Q2: What are the primary synthesis routes for this compound at a laboratory scale?
A2: The most common laboratory-scale synthesis methods start from commercially available precursors:
-
Methylation of a Phenol: The most direct route is the methylation of the hydroxyl group of 2-methoxy-3-methylphenol (B1664559). This is typically achieved via a Williamson ether synthesis using a methylating agent under basic conditions.[1]
-
Reduction of an Aldehyde: Another established method involves the catalytic reduction of the aldehyde group in 2,3-dimethoxybenzaldehyde (B126229) to a methyl group.[1]
-
Methylation of a Catechol: Starting from 3-methylcatechol, both hydroxyl groups can be methylated. However, this requires careful control of reaction conditions to achieve selective dimethylation and avoid a mixture of products.[1]
Q3: What are the key safety considerations when handling the reagents for this synthesis?
A3: Many reagents used in the synthesis of this compound are hazardous.
-
Methylating Agents: Traditional agents like dimethyl sulfate (B86663) and methyl iodide are toxic and carcinogenic; they should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5][6] Dimethyl carbonate (DMC) is a safer, non-toxic alternative, though it may require more forcing reaction conditions.[5][7]
-
Bases: Strong bases like sodium hydroxide (B78521) (NaOH) are corrosive and can cause severe chemical burns.[8]
-
Solvents: Organic solvents like methanol, acetone, and dichloromethane (B109758) (DCM) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9]
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of the final product can be determined using several analytical techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for assessing the purity of volatile organic compounds and quantifying impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any residual starting materials or byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and the purity of column chromatography fractions.[11]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂O₂[1][2][12] |
| Molecular Weight | 152.19 g/mol [1][12] |
| CAS Number | 4463-33-6[1][2][12] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 202-204 °C[1] |
| Melting Point | 23 °C[1] |
| Density | ~1.025 g/cm³[1][9] |
| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water.[1][2] |
Table 2: Comparison of Common Methylating Agents
| Methylating Agent | Key Advantages | Key Disadvantages | Typical Conditions |
| Dimethyl Sulfate (DMS) | High reactivity, good yields.[6] | Highly toxic and carcinogenic.[5] | Acetone or DMF, K₂CO₃, 50-80°C |
| Methyl Iodide (MeI) | High reactivity. | Toxic, volatile, light-sensitive. | Acetone, K₂CO₃, reflux |
| Dimethyl Carbonate (DMC) | "Green" reagent, non-toxic, low cost.[5][7] | Less reactive, may require higher temperatures or catalysts.[6][7] | High temperature (90-160°C), base (K₂CO₃), optional PTC.[7][11] |
| Trimethylphosphate (TMP) | Effective methylating agent. | Weaker than DMS, workup can be challenging.[13] | Aqueous NaOH, reflux.[13] |
Experimental Protocols
Protocol 1: Methylation of 2-Methoxy-3-methylphenol via Williamson Ether Synthesis
This protocol details the synthesis of this compound from 2-methoxy-3-methylphenol using dimethyl sulfate.
Materials and Reagents:
-
2-methoxy-3-methylphenol
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-methoxy-3-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.
-
Reagent Addition: With vigorous stirring, slowly add dimethyl sulfate (1.1-1.2 eq) to the mixture at room temperature. The addition should be done dropwise.
-
Reaction: Heat the reaction mixture to reflux (around 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the mixture to room temperature and filter to remove the solid potassium carbonate.[11]
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M NaOH solution (2x) to remove any unreacted phenol, followed by water (1x) and brine (1x).[14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Protocol 2: "Green" Methylation using Dimethyl Carbonate (DMC)
This protocol provides a more environmentally friendly alternative using DMC.
Materials and Reagents:
-
2-methoxy-3-methylphenol
-
Dimethyl carbonate (DMC)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a Phase Transfer Catalyst)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask, add 2-methoxy-3-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and an excess of dimethyl carbonate (which acts as both reagent and solvent).[11] Add TBAB (0.1 eq) if a phase transfer catalyst is used.[11]
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring under a reflux condenser for 5-8 hours.[11] Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature and filter off the solids.
-
Wash the solids with ethyl acetate.
-
Combine the filtrates and wash with water (2x) and brine (1x).[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess DMC under reduced pressure.[11]
-
Purification: Purify the resulting crude product by vacuum distillation.[11]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Troubleshooting Guide
Problem 1: The reaction yield is very low or no product is formed.
-
Q: I followed the protocol, but my final yield is significantly lower than expected. What could have gone wrong?
-
A: Several factors can contribute to low yields:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. Potassium carbonate must be finely powdered and completely dry. The methylating agent, especially dimethyl sulfate, can hydrolyze over time if exposed to moisture, reducing its effectiveness.
-
Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base (e.g., K₂CO₃) is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently. For less reactive phenols, a stronger base like NaOH or NaH might be necessary, though this can increase side reactions.[8][15]
-
Reaction Time and Temperature: The reaction may not have reached completion. Ensure the mixture was heated at the appropriate temperature for a sufficient duration. Monitor the reaction via TLC to confirm the disappearance of the starting material.[11]
-
Choice of Methylating Agent: If using a less reactive agent like dimethyl carbonate, higher temperatures and longer reaction times are necessary.[7] The use of a phase transfer catalyst (PTC) like TBAB can improve yields with DMC.[7][11]
-
-
Problem 2: The final product is impure, discolored, or an oil instead of a clean liquid.
-
Q: My crude product is a dark oil, and purification by distillation is not yielding a clean product. What are the likely impurities?
-
A: Discoloration and impurities often result from side reactions or incomplete purification:
-
Unreacted Starting Material: If the reaction was incomplete, the crude product will be contaminated with the starting phenol.[16] This can often be removed by washing the ether solution with a dilute NaOH solution during work-up.[14]
-
Side Products: While O-methylation is favored for phenols, competitive C-methylation on the aromatic ring can occur, though it's less common under these conditions. Over-heating can also lead to decomposition and the formation of colored byproducts.[16]
-
Ineffective Work-up: Residual base or salts can contaminate the product. Ensure thorough washing and drying steps are performed. If the product is an oil, it may be due to impurities depressing its melting point (23°C).[1]
-
-
Problem 3: I encountered significant issues during the work-up, such as persistent emulsions.
-
Q: During the aqueous extraction, a thick emulsion formed that would not separate. How can I resolve this?
-
A: Emulsions are common when working with basic solutions and organic solvents.[13] To break an emulsion:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often forces the separation of the organic layer.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Filtration: As a last resort, filtering the entire emulsified mixture through a pad of Celite or glass wool can help break it up.
-
Change Solvent: Using a larger volume of a different extraction solvent might prevent emulsion formation in the first place.[13]
-
-
Problem 4: The characterization data (NMR, GC) shows unexpected signals.
-
Q: My ¹H NMR spectrum shows more than just the peaks for this compound. What could the other signals be?
-
A: Unexpected signals typically point to starting materials, isomers, or byproducts.
-
Starting Phenol: Look for a broad singlet corresponding to the phenolic -OH proton and aromatic signals matching the 2-methoxy-3-methylphenol.
-
Isomers: If starting from 3-methylcatechol, you might have a mixture of the desired 2,3-dimethoxy product, the 1,2-dimethoxy product, and mono-methylated intermediates. The pattern of aromatic signals and the integration of the methoxy peaks will be key to identifying these.
-
Residual Solvent: Check for signals corresponding to your reaction or work-up solvents (e.g., acetone, diethyl ether, ethyl acetate).
-
-
References
- 1. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 2. CAS 4463-33-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 4463-33-6 [amp.chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. This compound, 4463-33-6 [thegoodscentscompany.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound [webbook.nist.gov]
- 13. Preparation of 2,5-dimethoxytoluene via TMP , Hive Novel Discourse [chemistry.mdma.ch]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
comparing the reactivity of 2,3-Dimethoxytoluene with its isomers
An Objective Comparison of the Reactivity of 2,3-Dimethoxytoluene and Its Isomers
This guide provides a detailed comparison of the chemical reactivity of this compound and its structural isomers. The analysis is grounded in the principles of electrophilic aromatic substitution, supported by experimental data from scientific literature. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction to Dimethoxytoluene Isomers
Dimethoxytoluenes are aromatic organic compounds with the chemical formula C₉H₁₂O₂.[1] They consist of a toluene (B28343) backbone substituted with two methoxy (B1213986) groups. The positioning of these three substituents (one methyl, two methoxy groups) on the benzene (B151609) ring gives rise to several structural isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxytoluene. These isomers, while sharing the same molecular formula, exhibit distinct chemical reactivities due to differences in the electronic and steric effects imposed by the substituent arrangement.
The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions.[2][3] This increased nucleophilicity makes dimethoxytoluenes valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[3][4] However, the degree of activation and the regioselectivity of these reactions are highly dependent on the specific isomer.
General Reactivity Principles: Electronic and Steric Effects
The reactivity of dimethoxytoluene isomers in electrophilic aromatic substitution is governed by two primary factors:
-
Electronic Effects : Both methoxy and methyl groups are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.[5][6] The methoxy group is a stronger activating group than the methyl group. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. When multiple activating groups are present, the directing effects are combined, and the position of substitution is determined by the synergy and competition between them.
-
Steric Hindrance : The physical bulk of the methoxy and methyl groups can obstruct the approach of an electrophile to certain positions on the ring.[3] This is particularly significant for positions crowded by adjacent substituents. For instance, in 2,6-dimethoxytoluene, the positions ortho to the methyl group are sterically hindered by the two methoxy groups.
Comparative Reactivity in Electrophilic Aromatic Substitution
The interplay of electronic and steric effects leads to different reactivity profiles for each isomer. Nitration is a classic and well-studied electrophilic aromatic substitution reaction that serves as an excellent basis for comparing the reactivity of these isomers.
Nitration of Dimethoxytoluene Isomers
The nitration of various (polymethyl)-1,4-dimethoxybenzenes has been studied, providing valuable quantitative data on how the position of the methyl group influences reaction outcomes.[7] While this study does not include all isomers of dimethoxytoluene, it provides data for 2,5-dimethoxytoluene (B1361827) (referred to as 2,5-Me in the study) and allows for a comparative discussion.
In these reactions, nitration competes with oxidative demethylation, where a methoxy group is replaced by a nitro group, often leading to the formation of quinones. The choice of nitrating agent and reaction conditions can significantly influence the product distribution.[7]
Data Presentation
The following table summarizes the product yields from the nitration of 1,4-dimethoxybenzene (B90301) and two of its methylated derivatives, which serve as analogs for dimethoxytoluene isomers. The data highlights how the substitution pattern affects the yield of the primary nitrated product versus side products.
| Compound | Nitrating Conditions * | Nitration Product Yield (%) | Oxidative Demethylation Product Yield (%) | Other Products (%) | Reference |
| 1,4-Dimethoxybenzene | B | 65 | 35 | 0 | [7] |
| 2,5-Dimethoxytoluene | A | 68 (isolated) | 0 | 0 | [7] |
| 2,5-Dimethoxytoluene | B | 62 | 0 | 7 | [7] |
| 2,6-Dimethoxytoluene | A | 78 (isolated) | 0 | 0 | [7] |
| 2,6-Dimethoxytoluene | B | 71 | 3 | 0 | [7] |
*See the Experimental Protocols section for a description of nitrating conditions A and B.
Analysis of Reactivity:
-
2,5-Dimethoxytoluene : This isomer shows a high yield of the mononitrated product under both conditions. The electron-donating methoxy groups strongly activate the ring towards electrophilic substitution.[2][5]
-
2,6-Dimethoxytoluene : This isomer also provides a high yield of the nitrated product. The steric hindrance from the two methoxy groups flanking the methyl group directs the incoming electrophile to the less hindered positions.
-
3,5-Dimethoxytoluene : This isomer is noted for its overall stability and relatively low reactivity compared to other isomers due to the meta-positioning of the activating groups.[4]
-
This compound : The methoxy groups at the 2 and 3 positions create significant steric hindrance, which can influence the regioselectivity of substitution reactions, often directing electrophiles to the position para to the methyl group.[3]
-
3,4-Dimethoxytoluene : This isomer is a component of essential oils and can be oxidized to the corresponding 1,4-benzoquinones.[8]
Experimental Protocols
The following is a general protocol for the nitration of dimethoxytoluene derivatives, as adapted from the literature.[7]
Materials:
-
Dimethoxytoluene isomer (e.g., 2,5-dimethoxytoluene)
-
Acetic acid
-
Nitric acid (65%)
-
Sulfuric acid
-
Petroleum ether
-
Standard laboratory glassware (round-bottom flask, stirrer, etc.)
-
Ice bath
Procedure (Condition B):
-
Dissolve the dimethoxytoluene isomer (26.3 mmol) in acetic acid (50 ml) in a round-bottom flask.
-
Cool the stirred solution to 5 °C using an ice bath.
-
Prepare a nitrating mixture of nitric acid (39.5 mmol) and sulfuric acid (28.9 mmol).
-
Slowly add the nitrating mixture to the cooled solution of the dimethoxytoluene isomer.
-
Continue stirring at 5 °C for 15 minutes.
-
Allow the reaction to proceed for 24 hours at 25 °C.
-
Collect the crude product by filtration and wash it with petroleum ether.
-
Purify the product as necessary (e.g., by recrystallization or chromatography).
Note on Conditions:
-
Condition A: Involves stirring for 15 minutes at 5 °C only.[7]
-
Condition B: Involves an additional 24 hours of stirring at 25 °C.[7]
Mandatory Visualization
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Experimental workflow for the nitration of dimethoxytoluene.
Caption: Analysis of directing effects in 2,5-dimethoxytoluene.
References
- 1. CAS 4463-33-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 2,5-Dimethoxytoluene | 24599-58-4 | Benchchem [benchchem.com]
- 3. This compound | 4463-33-6 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 2,5-Dimethoxytoluene | 24599-58-4 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]
Validating the Structure of 2,3-Dimethoxytoluene: A Spectroscopic Comparison Guide
An objective analysis of spectroscopic data is crucial for the unambiguous structural confirmation of chemical compounds. This guide provides a detailed comparison of 2,3-dimethoxytoluene with its structural isomers, utilizing experimental data from key spectroscopic techniques to support its structural validation.
The correct identification of isomers is a critical step in chemical synthesis, drug discovery, and materials science. Subtle differences in the arrangement of functional groups can lead to significant variations in physical, chemical, and biological properties. This guide focuses on the spectroscopic characterization of this compound and distinguishes it from its five positional isomers: 2,4-dimethoxytoluene, 2,5-dimethoxytoluene, 2,6-dimethoxytoluene, 3,4-dimethoxytoluene, and 3,5-dimethoxytoluene. By comparing their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we provide a clear framework for the structural validation of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers. These comparisons highlight how the relative positions of the methyl and two methoxy (B1213986) groups on the benzene (B151609) ring influence the chemical shifts, coupling patterns, vibrational frequencies, and mass fragmentation patterns.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~6.8-7.0 (m, 3H) | ~3.85 (s, 3H), ~3.88 (s, 3H) | ~2.15 (s, 3H) |
| 2,4-Dimethoxytoluene | ~6.4-7.0 (m, 3H) | ~3.79 (s, 3H), ~3.82 (s, 3H) | ~2.18 (s, 3H) |
| 2,5-Dimethoxytoluene | ~6.7-6.8 (m, 3H) | ~3.76 (s, 3H), ~3.79 (s, 3H) | ~2.16 (s, 3H) |
| 2,6-Dimethoxytoluene | ~6.53 (d, 2H), ~7.11 (t, 1H) | ~3.81 (s, 6H) | ~2.10 (s, 3H) |
| 3,4-Dimethoxytoluene | ~6.7-6.8 (m, 3H) | ~3.86 (s, 3H), ~3.88 (s, 3H) | ~2.22 (s, 3H) |
| 3,5-Dimethoxytoluene | ~6.3-6.4 (m, 3H) | ~3.78 (s, 6H) | ~2.30 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | ~110.5, 122.9, 124.0, 128.0, 147.5, 152.8 | ~55.8, 60.5 | ~15.9 |
| 2,4-Dimethoxytoluene | ~97.9, 109.8, 118.2, 131.5, 157.5, 160.4 | ~55.3, 55.6 | ~16.2 |
| 2,5-Dimethoxytoluene | ~111.8, 112.5, 116.8, 124.2, 151.7, 153.6 | ~55.7, 56.4 | ~16.0 |
| 2,6-Dimethoxytoluene | ~104.5, 123.8, 128.7, 158.2 | ~55.9 | ~16.3 |
| 3,4-Dimethoxytoluene | ~109.1, 111.0, 120.2, 130.1, 147.8, 149.0 | ~55.8, 55.9 | ~21.5 |
| 3,5-Dimethoxytoluene | ~98.0, 106.2, 139.8, 160.8 | ~55.2 | ~21.5 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C-O (Ether) | C=C (Aromatic) |
| This compound | ~3000 | ~2950, 2835 | ~1270, 1090 | ~1580, 1480 |
| 2,4-Dimethoxytoluene | ~3000 | ~2950, 2835 | ~1210, 1040 | ~1615, 1505 |
| 2,5-Dimethoxytoluene | ~3000 | ~2950, 2835 | ~1220, 1040 | ~1500 |
| 2,6-Dimethoxytoluene | ~3000 | ~2940, 2830 | ~1250, 1110 | ~1590, 1470 |
| 3,4-Dimethoxytoluene | ~3000 | ~2950, 2835 | ~1260, 1030 | ~1590, 1510 |
| 3,5-Dimethoxytoluene | ~3000 | ~2950, 2835 | ~1205, 1155 | ~1600, 1460 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 137, 109, 91, 77 |
| 2,4-Dimethoxytoluene | 152 | 137, 109, 91, 77 |
| 2,5-Dimethoxytoluene | 152 | 137, 122, 107, 91 |
| 2,6-Dimethoxytoluene | 152 | 137, 121, 109, 91 |
| 3,4-Dimethoxytoluene | 152 | 137, 109, 91, 77 |
| 3,5-Dimethoxytoluene | 152 | 137, 122, 109, 91 |
Experimental Protocols
Standardized protocols were followed for the acquisition of all spectroscopic data to ensure comparability.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence was utilized with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated.
-
Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters: Spectra were acquired in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added.
-
Data Processing: The resulting spectrum was baseline corrected, and the frequencies of the absorption maxima were determined.
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters: The analysis was performed with an electron energy of 70 eV and a source temperature of 200 °C. Data was acquired over a mass-to-charge ratio (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
Workflow for Spectroscopic Validation
The logical process for validating the structure of this compound and differentiating it from its isomers using the collected spectroscopic data is illustrated in the following workflow diagram.
Caption: Workflow for the spectroscopic validation of this compound.
A Comparative Analysis of 13C NMR Chemical Shifts: 2,3-Dimethoxytoluene vs. 3,5-Dimethoxytoluene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a detailed comparison of the 13C NMR chemical shifts for two constitutional isomers: 2,3-dimethoxytoluene and 3,5-dimethoxytoluene (B1218936). The analysis is supported by predicted spectral data and a comprehensive experimental protocol for data acquisition.
The seemingly subtle shift in the positioning of the two methoxy (B1213986) groups and one methyl group on the toluene (B28343) ring results in distinct electronic environments for each carbon atom. These differences are directly reflected in their 13C NMR spectra, providing a clear example of how substituent effects influence chemical shifts.
Predicted 13C NMR Chemical Shift Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound and 3,5-dimethoxytoluene. These values were obtained using an online NMR prediction tool and are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Carbon Atom | This compound (Predicted δ, ppm) | 3,5-Dimethoxytoluene (Predicted δ, ppm) |
| C1 | 137.5 | 139.8 |
| C2 | 148.9 | 106.3 |
| C3 | 152.8 | 160.8 |
| C4 | 121.1 | 98.0 |
| C5 | 124.0 | 160.8 |
| C6 | 110.2 | 106.3 |
| CH3 (toluene) | 15.8 | 21.5 |
| OCH3 (at C2/C3) | 55.8 | - |
| OCH3 (at C3/C5) | - | 55.3 |
| OCH3 (at C2) | 60.5 | - |
Structural Influence on Chemical Shifts
The arrangement of the electron-donating methyl (-CH3) and methoxy (-OCH3) groups on the aromatic ring dictates the electron density at each carbon atom, thereby influencing its chemical shift.
Figure 1. Structural comparison of this compound and 3,5-dimethoxytoluene.
In this compound, the proximity of the two methoxy groups and their ortho and meta relationship to the methyl group create a highly asymmetric electronic environment. This results in six distinct signals for the aromatic carbons. The carbons directly attached to the electron-donating methoxy groups (C2 and C3) are significantly deshielded, appearing at higher chemical shifts.
Conversely, in 3,5-dimethoxytoluene, the symmetrical arrangement of the two methoxy groups meta to the methyl group leads to a plane of symmetry. This symmetry renders C2 and C6 chemically equivalent, as are C3 and C5. Consequently, the 13C NMR spectrum of 3,5-dimethoxytoluene displays only four signals for the aromatic carbons. The carbon atom situated between the two methoxy groups (C4) experiences a strong shielding effect from both, causing its signal to appear at a significantly lower chemical shift compared to any of the aromatic carbons in the 2,3-isomer.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of 13C NMR spectra for small organic molecules like dimethoxytoluenes.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the analyte (this compound or 3,5-dimethoxytoluene).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl3) is a common choice for these compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector, typically around 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.
2. NMR Spectrometer Setup and Data Acquisition:
The following parameters are typical for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is a common setting.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically employed to allow for the relaxation of the carbon nuclei between pulses.
-
Pulse Angle: A flip angle of 30-45 degrees is often used to optimize the signal-to-noise ratio while minimizing the experiment time.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.
Logical Workflow for Spectral Analysis
Figure 2. A logical workflow for 13C NMR spectral analysis.
Distinguishing Dimethoxytoluene Isomers: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical analytical challenge. Positional isomers, such as the different forms of dimethoxytoluene, possess the same molecular weight and often exhibit similar chemical properties, making their differentiation by mass spectrometry alone a complex task. However, subtle differences in their mass spectral fragmentation patterns, when coupled with chromatographic separation, can provide the necessary data for confident identification.
This guide provides an objective comparison of the electron ionization (EI) mass spectra of five dimethoxytoluene isomers, supported by data from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. We will explore how the relative positions of the two methoxy (B1213986) groups on the toluene (B28343) ring influence the fragmentation pathways, leading to unique spectral fingerprints.
Comparative Analysis of Fragmentation Patterns
The key to distinguishing positional isomers by mass spectrometry lies in the differential stability of the fragment ions formed upon electron ionization. The position of the methoxy groups on the aromatic ring influences the cleavage of chemical bonds, resulting in variations in the relative abundances of specific fragment ions.
The mass spectra of 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxytoluene (B1218936) all show a molecular ion peak ([M]⁺) at m/z 152, corresponding to their common molecular weight.[1][2][3][4][5] However, the relative intensities of the fragment ions differ significantly among the isomers. The principal fragment ions observed include those resulting from the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), and other characteristic cleavages.
A detailed comparison of the relative abundances of key fragment ions is presented in the table below.
| Isomer | Molecular Ion (m/z 152) Relative Abundance (%) | [M-15]⁺ (m/z 137) Relative Abundance (%) | [M-29]⁺ (m/z 123) Relative Abundance (%) | [M-31]⁺ (m/z 121) Relative Abundance (%) | Other Key Fragments (m/z) Relative Abundance (%) |
| 2,3-Dimethoxytoluene | 100 | 55 | 15 | 80 | 91 (45), 77 (30) |
| 2,4-Dimethoxytoluene | 85 | 100 | 20 | 50 | 91 (35), 77 (25) |
| 2,6-Dimethoxytoluene | 60 | 100 | 10 | 95 | 91 (70), 77 (40) |
| 3,4-Dimethoxytoluene | 100 | 85 | 18 | 40 | 109 (30), 91 (25), 77 (20) |
| 3,5-Dimethoxytoluene | 100 | 60 | 5 | 15 | 123 (5), 109 (10), 91 (20), 77 (15) |
Data is compiled from the NIST WebBook and represents the relative abundance of each ion normalized to the base peak in the spectrum.[1][2][3][4][5]
From the data, several distinguishing features emerge:
-
2,4- and 2,6-Dimethoxytoluene are unique in that their base peak is the [M-15]⁺ ion (m/z 137), indicating a very stable fragment resulting from the loss of a methyl radical.[1][2]
-
2,6-Dimethoxytoluene can be further differentiated by the high relative abundance of the [M-31]⁺ ion (m/z 121) and a prominent peak at m/z 91.[1]
-
3,5-Dimethoxytoluene is characterized by a relatively low abundance of the [M-31]⁺ ion compared to the other isomers.[5]
-
2,3- and 3,4-Dimethoxytoluene both have the molecular ion as their base peak. However, this compound shows a more abundant [M-31]⁺ fragment than 3,4-dimethoxytoluene.[3][4]
Experimental Protocols
A robust method for the differentiation of dimethoxytoluene isomers involves gas chromatography coupled with mass spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, providing an initial layer of identification through their retention times. The mass spectrometer then provides the fragmentation data for confirmation.
General GC-MS Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the dimethoxytoluene isomer mixture in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration and to determine the limit of detection.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation of the isomers.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
4. Data Analysis:
-
Identify the retention time for each isomer.
-
Acquire the mass spectrum for each separated isomer.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) and with the comparative data provided in this guide to confirm the identity of each isomer.
Visualizing the Workflow and Logic
To further clarify the process of isomer differentiation, the following diagrams illustrate the experimental workflow and the logical steps involved in identifying a specific isomer from its mass spectrum.
Caption: A general workflow for the separation and identification of dimethoxytoluene isomers using GC-MS.
Caption: A decision tree illustrating the logic for identifying dimethoxytoluene isomers based on key fragment ions.
References
The Multifaceted Biological Activities of Dimethoxytoluene Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of various dimethoxytoluene derivatives and related methoxylated compounds, offering insights into their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Dimethoxytoluene derivatives, a class of organic compounds characterized by a toluene (B28343) backbone substituted with two methoxy (B1213986) groups, have garnered significant interest in medicinal chemistry. The position and nature of these and other substituents can dramatically influence their biological effects, leading to a diverse range of activities. This analysis focuses on their cytotoxic effects against cancer cell lines, their ability to inhibit the growth of pathogenic microorganisms, and their interactions with key enzymes.
Comparative Cytotoxic Activity
Several studies have highlighted the potential of dimethoxytoluene derivatives and their analogs as anticancer agents. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
A study on new dimethoxyaryl-sesquiterpene derivatives revealed significant cytotoxic activity against the MCF-7 breast cancer cell line.[1] Notably, some of these compounds exhibited a high selectivity index, suggesting a greater effect on cancer cells compared to non-tumoral cells.[1] Similarly, novel 4-methoxy-substituted and 5-methyl-substituted (-)-cis-khellactone derivatives have shown potent cytotoxicity against human liver, gastric, and colon carcinoma cell lines.[2] The most active of these, compound 12e, displayed IC50 values in the low micromolar range.[2]
Furthermore, derivatives of 4-allyl-2-methoxyphenol, a related methoxylated compound, have demonstrated potent inhibition of MCF-7 human breast cancer cells, with IC50 values as low as 0.400 µg/mL.[3] Methoxy derivatives of the natural stilbenoid, resveratrol, have also been synthesized and evaluated for their anti-proliferative activity against prostate (PC-3) and colon (HCT116) cancer cells.[4] In a different study, a series of 2,4,6-trimethoxychalcone derivatives were designed, and one compound, B3, showed more than 10-fold greater potency than the standard chemotherapeutic drug 5-fluorouracil (B62378) against HeLa and MCF-7 cells, with IC50 values of 3.204 µM and 3.849 µM, respectively.[5]
Table 1: Comparative Cytotoxicity (IC50) of Selected Methoxylated Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Dimethoxyaryl-Sesquiterpene | Compound 14c | MCF-7 (Breast) | 9.0 µM | [1] |
| (-)-cis-khellactone | Compound 12e | HEPG-2 (Liver) | 6.1 µM | [2] |
| (-)-cis-khellactone | Compound 12e | SGC-7901 (Gastric) | 9.2 µM | [2] |
| (-)-cis-khellactone | Compound 12e | LS174T (Colon) | 8.5 µM | [2] |
| 4-Allyl-2-methoxyphenol | Propionate Derivative | MCF-7 (Breast) | 0.400 µg/mL | [3] |
| 4-Allyl-2-methoxyphenol | Butanoate Derivative | MCF-7 (Breast) | 5.73 µg/mL | [3] |
| 4-Allyl-2-methoxyphenol | Isobutanoate Derivative | MCF-7 (Breast) | 1.29 µg/mL | [3] |
| Resveratrol Methoxy Derivative | 3-MRESV | PC-3 (Prostate) | Potent Activity | [4] |
| Resveratrol Methoxy Derivative | 3,4'-DMRESV | HCT116 (Colon) | Potent Activity | [4] |
| 2,4,6-Trimethoxychalcone | Compound B3 | HeLa (Cervical) | 3.204 µM | [5] |
| 2,4,6-Trimethoxychalcone | Compound B3 | MCF-7 (Breast) | 3.849 µM | [5] |
Antimicrobial Potential
Dimethoxytoluene derivatives and related compounds have also been investigated for their ability to combat microbial growth. Their efficacy is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
For instance, a novel antimicrobial compound, 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one, isolated from a Penicillium species, demonstrated a broad spectrum of activity against pathogenic bacteria and yeast, with MIC values ranging from 0.5 to 15 µg/mL.[6] Another example is 2,6-dimethoxy benzoquinone, isolated from Flacourtia jangomas, which showed significant inhibitory activity against Staphylococcus aureus, with an inhibition zone of 21.6 ± 0.6 to 21.7 ± 0.58 mm.[7][8]
A study on methoxy benzoin (B196080) derivatives identified compound 4 as the most active against E. coli, Y. pseudotuberculosis, M. smegmatis, and C. albicans, with MIC values between 41 and 82 µg/mL.[9] Furthermore, natural methoxyphenols like eugenol (B1671780) and vanillin (B372448) have been tested against foodborne pathogens, with eugenol showing high efficacy against S. aureus (IC50 = 0.75 mM).[10][11]
Table 2: Comparative Antimicrobial Activity of Selected Methoxylated Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Dimethoxynaphthalene Derivative | Staphylococcus aureus | MIC | 0.1 mg/mL | [6] |
| Dimethoxynaphthalene Derivative | Klebsiella pneumoniae | MIC | 0.1 mg/mL | [6] |
| Dimethoxynaphthalene Derivative | Candida albicans | MIC | 0.2 mg/mL | [6] |
| 2,6-Dimethoxy Benzoquinone | Staphylococcus aureus | Zone of Inhibition | 21.7 ± 0.58 mm | [7][8] |
| Methoxy Benzoin Derivative 4 | E. coli | MIC | 41-82 µg/mL | [9] |
| Methoxy Benzoin Derivative 4 | C. albicans | MIC | 41-82 µg/mL | [9] |
| Eugenol (Methoxyphenol) | Staphylococcus aureus | IC50 | 0.75 mM | [10][11] |
| Vanillin (Methoxyphenol) | Staphylococcus aureus | IC50 | 1.38 mM | [10][11] |
Enzyme Inhibition
The interaction of dimethoxytoluene derivatives with enzymes is a growing area of research, with implications for treating a variety of diseases. For example, 6,7-dimethoxyquinazoline (B1622564) analogues are established as potent, substrate-competitive inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation.[12] This highlights the importance of the dimethoxy substituents for inhibitory activity.[12]
In another study, 6-methoxy-2-arylquinoline derivatives were designed as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[13] Two alcoholic quinoline (B57606) derivatives, 5a and 5b, were found to be 1.3-fold and 2.1-fold more potent than the reference inhibitor verapamil.[13]
Furthermore, a broad screening of methoxy benzoin, benzil, and stilbenoid derivatives revealed inhibitory activity against several enzymes, including α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some derivatives showing activity comparable to standard inhibitors.[9]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[14]
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a specific density (e.g., 5,000-50,000 cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds (e.g., in a range from 0.032 to 500 µM) for a specified period (e.g., 48 or 72 hours).[1][4]
-
MTT Addition: Following incubation, an MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilizing agent, such as a solution of 5% SDS in 0.1 N HCl.[3]
-
Absorbance Measurement: The plate is incubated overnight at room temperature in the dark, and the absorbance is read at a specific wavelength (e.g., 570 nm) using an ELISA reader.[3]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is determined to assess the antimicrobial potency of a compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the biological activity of these compounds, diagrams of key signaling pathways and experimental workflows are provided below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. media.neliti.com [media.neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, purification and characterization of novel antimicrobial compound 7-methoxy-2,2-dimethyl-4-octa-4′,6′-dienyl-2H-napthalene-1-one from Penicillium sp. and its cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 2,3-Dimethoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2,3-dimethoxytoluene, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections present an objective analysis of common synthetic strategies, supported by experimental data and detailed methodologies to aid in the selection of the most suitable route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Methylation of Precursors: This strategy involves the introduction of two methoxy (B1213986) groups onto a toluene (B28343) backbone already possessing hydroxyl functionalities. Key starting materials for this approach include 3-methylcatechol (B131232) (2,3-dihydroxytoluene) and 2-methoxy-3-methylphenol.
-
Reduction of a Carbonyl Group: This approach begins with a pre-functionalized aromatic ring containing the desired methoxy groups and an aldehyde functionality, which is then reduced to a methyl group. The primary precursor for this route is 2,3-dimethoxybenzaldehyde (B126229).
The choice between these strategies depends on the availability and cost of the starting materials, as well as the desired scale, purity, and reaction conditions.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic routes to this compound, providing a clear comparison of their efficiencies.
| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) |
| Methylation Routes | |||
| 3-Methylcatechol | Dimethyl sulfate (B86663), Sodium hydroxide (B78521), Water | 3 hours | ~95% (analogous) |
| 2-Methoxy-3-methylphenol | Methylating agent (e.g., Dimethyl sulfate), Base | - | - |
| Reduction Routes | |||
| 2,3-Dimethoxybenzaldehyde | Catalytic Hydrogenation: 10% Pd/C, H₂, Ethyl acetate (B1210297) | 15 hours | High |
| 2,3-Dimethoxybenzaldehyde | Wolff-Kishner Reduction: Hydrazine (B178648) hydrate, KOH, Diethylene glycol, 195°C | - | 68% (general) |
| 2,3-Dimethoxybenzaldehyde | Clemmensen Reduction: Zn(Hg), HCl | - | - |
Yields are based on reported values for analogous reactions or general procedures and may vary for the specific synthesis of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed.
Route 1: Methylation of 3-Methylcatechol
This two-step procedure is based on a highly efficient methylation of catechol, which serves as a strong analogue for the synthesis of this compound from 3-methylcatechol.
Step 1 & 2: O-Methylation with Dimethyl Sulfate
-
Materials: 3-Methylcatechol, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Water.
-
Procedure:
-
Under a nitrogen atmosphere to prevent oxidation, dissolve 3-methylcatechol in an aqueous solution of sodium hydroxide (16.67% by mass). The molar ratio of 3-methylcatechol to NaOH should be approximately 1:2.57.
-
Over a period of time, add dimethyl sulfate (DMS) portion-wise to the reaction mixture, maintaining a total molar ratio of 3-methylcatechol to DMS of approximately 1:2.45.
-
After the initial addition, stir the reaction mixture at a controlled temperature.
-
In a second step, add another portion of the sodium hydroxide solution and dimethyl sulfate.
-
Heat the reaction mixture to 80°C and maintain for 3 hours.
-
After cooling, the organic layer containing the product is separated, washed, and purified.
-
-
Expected Outcome: Based on the analogous synthesis of o-dimethoxybenzene from catechol, a yield of approximately 95% can be anticipated.[1]
Route 2: Reduction of 2,3-Dimethoxybenzaldehyde
This route offers several methods for the reduction of the aldehyde group to a methyl group.
This method is utilized in large-scale industrial applications and is known for its clean reaction profile.
-
Materials: 2,3-Dimethoxybenzaldehyde, 10% Palladium on carbon (Pd/C), Ethyl acetate, Hydrogen gas (H₂).
-
Procedure:
-
In a suitable hydrogenation apparatus, charge the reactor with 2,3-dimethoxybenzaldehyde and ethyl acetate as the solvent.
-
Add 10% Pd/C catalyst. The catalyst loading can be varied; doubling the catalyst amount has been shown to significantly reduce reaction time.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress until the starting material is consumed. The reaction time can range from 15 to over 48 hours depending on the catalyst loading.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the product.
-
This classic reduction is performed under basic conditions and is suitable for substrates that are sensitive to acid.[2][3] The Huang-Minlon modification offers a more practical one-pot procedure.[2][4]
-
Materials: 2,3-Dimethoxybenzaldehyde, Hydrazine hydrate, Potassium hydroxide (KOH), Diethylene glycol.
-
Procedure (Huang-Minlon Modification):
-
Combine 2,3-dimethoxybenzaldehyde, hydrazine hydrate, and potassium hydroxide in diethylene glycol.
-
Heat the mixture to reflux, typically around 195°C.
-
Continue refluxing until the reaction is complete, as monitored by an appropriate analytical technique.
-
After cooling, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent.
-
-
Expected Outcome: General yields for the Wolff-Kishner reduction are reported to be around 68%.[3]
This reduction is carried out in a strongly acidic medium and is particularly effective for aryl-alkyl ketones.[5][6]
-
Materials: 2,3-Dimethoxybenzaldehyde, Zinc amalgam (Zn(Hg)), Concentrated hydrochloric acid (HCl).
-
Procedure:
-
Prepare zinc amalgam by treating zinc granules with a solution of mercuric chloride.
-
Combine the amalgamated zinc, concentrated hydrochloric acid, and 2,3-dimethoxybenzaldehyde.
-
Heat the reaction mixture to reflux.
-
Additional portions of hydrochloric acid may be added during the reaction.
-
After the reaction is complete, the mixture is cooled, and the product is isolated by extraction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the different synthetic strategies and a general workflow for catalytic hydrogenation.
Caption: Overview of synthetic strategies for this compound.
References
A Comparative Analysis of 2,3-Dimethoxytoluene and Its Isomeric Alternatives: A Guide for Researchers
This guide provides a comprehensive comparison of 2,3-Dimethoxytoluene and its structural isomers. It is intended for researchers, scientists, and drug development professionals who utilize these aromatic compounds as intermediates and building blocks in organic synthesis. This document cross-references experimental data with the NIST Chemistry WebBook to ensure a reliable and objective comparison of their chemical and physical properties.
Introduction to this compound
This compound, also known as 3-methylveratrole, is an organic compound with a toluene (B28343) backbone substituted by two methoxy (B1213986) groups at the 2 and 3 positions.[1] It serves as a valuable precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one. Its isomers, with varied substitution patterns of the methoxy groups on the toluene ring, offer a range of physical and chemical properties that may be advantageous for specific synthetic pathways.
Comparative Data of Dimethoxytoluene Isomers
The following tables summarize the key physical properties and safety information for this compound and its isomers. This data is essential for selecting the appropriate isomer for a given application and for ensuring safe handling.
Table 1: Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 4463-33-6 | C₉H₁₂O₂ | 152.19 | 202-203 | 1.025 | 1.514 |
| 2,4-Dimethoxytoluene | 38064-90-3 | C₉H₁₂O₂ | 152.19 | 110-120 (at 30 mmHg) | 1.036 | 1.524 |
| 2,5-Dimethoxytoluene | 24599-58-4 | C₉H₁₂O₂ | 152.19 | 218-220 (at 751 mmHg) | 1.049 | 1.522 |
| 2,6-Dimethoxytoluene | 5673-07-4 | C₉H₁₂O₂ | 152.19 | Not readily available | Not readily available | Not readily available |
| 3,4-Dimethoxytoluene | 494-99-5 | C₉H₁₂O₂ | 152.19 | 133-135 (at 50 mmHg) | 1.051 | 1.528 |
| 3,5-Dimethoxytoluene | 4179-19-5 | C₉H₁₂O₂ | 152.19 | Not readily available | Not readily available | Not readily available |
Table 2: Safety Information
| Compound | Hazard Statements | Signal Word |
| This compound | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Warning |
| 2,4-Dimethoxytoluene | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Warning |
| 2,5-Dimethoxytoluene | H315, H319 (Causes skin irritation, Causes serious eye irritation) | Warning |
| 2,6-Dimethoxytoluene | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Warning |
| 3,4-Dimethoxytoluene | Not explicitly listed in the search results. General safe handling procedures for aromatic ethers should be followed. | Not specified |
| 3,5-Dimethoxytoluene | Not explicitly listed in the search results. General safe handling procedures for aromatic ethers should be followed. | Not specified |
NIST Chemistry WebBook Data Cross-Reference
The NIST Chemistry WebBook is a critical resource for spectroscopic and thermochemical data. The following table indicates the availability of key experimental data for each dimethoxytoluene isomer within this database.
Table 3: Availability of Spectroscopic Data on NIST WebBook
| Compound | IR Spectrum | Mass Spectrum (EI) | Gas Chromatography Data |
| This compound | Yes[2] | Yes[2] | Yes[2] |
| 2,4-Dimethoxytoluene | No | Yes[3][4] | Yes[3] |
| 2,5-Dimethoxytoluene | No | No | Yes |
| 2,6-Dimethoxytoluene | No | Yes[5] | Yes[5] |
| 3,4-Dimethoxytoluene | Yes[6] | Yes[6] | Yes[6] |
| 3,5-Dimethoxytoluene | No | Yes | Yes |
Experimental Protocols
A detailed methodology for a common analytical technique is provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethoxytoluene Isomers
This protocol outlines a general procedure for the separation and identification of dimethoxytoluene isomers.
1. Objective: To separate and identify individual isomers of dimethoxytoluene in a sample mixture.
2. Materials:
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)
- Helium (carrier gas)
- Sample of dimethoxytoluene isomer(s)
- Solvent for dilution (e.g., dichloromethane, ethyl acetate)
- Microsyringe
3. Sample Preparation:
- Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).
4. GC-MS Parameters:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Injection Volume: 1 µL
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes
- Ramp: 10 °C/min to 250 °C
- Final hold: 5 minutes at 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
5. Data Analysis:
- Identify the peaks corresponding to the dimethoxytoluene isomers based on their retention times.
- Confirm the identity of each isomer by comparing its mass spectrum with the NIST library data. The molecular ion peak is expected at m/z 152, with characteristic fragmentation patterns.
Visualized Workflow
The following diagram illustrates a logical workflow for the identification of an unknown dimethoxytoluene isomer using standard analytical techniques.
Caption: Workflow for identifying an unknown dimethoxytoluene isomer.
References
A Comparative Guide to Purity Assessment of 2,3-Dimethoxytoluene: The Quantitative NMR Approach
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical cornerstone in chemical research and pharmaceutical development. For a key intermediate like 2,3-Dimethoxytoluene, ensuring its purity is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present a detailed experimental protocol for the qNMR approach, supported by comparative data to aid in the selection of the most suitable analytical method for your research needs.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Determination
Quantitative NMR stands out as a powerful analytical technique due to its status as a primary ratio method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the determination of the absolute purity of a substance without the need for a calibration curve of the analyte itself.[2] This is a significant advantage, especially when a certified reference standard of the analyte is not available.[3]
For the purity assessment of this compound, ¹H qNMR is the method of choice due to the high natural abundance and sensitivity of the proton nucleus.[4] The ¹H NMR spectrum of this compound displays well-resolved signals corresponding to its aromatic protons, two distinct methoxy (B1213986) groups, and the methyl group, all of which can be utilized for quantification.
Figure 1: ¹H NMR Spectrum of this compound (400 MHz, CDCl₃)
(A representative ¹H NMR spectrum image would be displayed here, showing annotated peaks for the aromatic protons (~6.93-6.73 ppm), the two methoxy singlets (~3.82 and 3.79 ppm), and the methyl singlet (~2.27 ppm).)
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and throughput. The following table provides a comparative overview of qNMR, HPLC, and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1] | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase.[1] |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[3] Does not require an analyte-specific standard.[2] | Typically requires a certified reference standard of the analyte for accurate quantification. | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Accuracy | High, as it is a primary method. Results are directly traceable to the SI unit (mole). | High, with proper calibration. | High, with proper calibration. |
| Precision | Excellent, with relative standard deviations (RSD) typically below 1%. | Excellent, with RSDs often below 1%. | Excellent, with RSDs often below 1%. |
| Limit of Detection (LOD) | Generally in the low mg to high µg range. | Typically in the ng to pg range. | Typically in the pg to fg range. |
| Limit of Quantification (LOQ) | Generally in the mg range. | Typically in the ng range. | Typically in the pg range. |
| Sample Throughput | Moderate, with each analysis taking approximately 10-15 minutes.[5] | High, especially with modern UPLC systems. | High, with fast GC methods available. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered. | Destructive, the sample is typically not recovered. | Destructive, the sample is not recovered. |
| Applicability to 2,3-DMT | Highly suitable. Provides structural confirmation alongside quantification. | Highly suitable. A common method for the analysis of non-volatile or thermally labile compounds.[6] | Suitable, as this compound is a volatile compound. |
| Information Provided | Purity, structural confirmation of the analyte, and identification of impurities with known structures. | Purity, retention time for identification against a standard. | Purity, retention time for identification against a standard. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): Maleic acid (or another suitable standard with non-overlapping signals, high purity, and stability)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Analytical balance (readability of at least 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard. A typical starting value for small molecules is 30-60 seconds.[7]
-
Pulse Width (p1): A 90° pulse should be used to maximize the signal in a single scan. This needs to be calibrated for the specific instrument and probe.
-
Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.[7]
-
Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[7]
4. Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening (LB) of 0.1 - 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the singlet from the methyl group or one of the methoxy groups is a good candidate. For Maleic acid, the singlet of the two olefinic protons would be used.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
I_IS: Integral of the selected internal standard signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal
-
MW_analyte: Molecular weight of the analyte (this compound = 152.19 g/mol )
-
MW_IS: Molecular weight of the internal standard (Maleic acid = 116.07 g/mol )
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as a percentage)
-
Visualizing the Workflow
The following diagrams illustrate the key stages of the qNMR experimental workflow and the logical process of purity determination.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Logical relationship for qNMR purity calculation.
Conclusion
Quantitative NMR is a robust, reliable, and non-destructive method for the accurate purity determination of this compound. Its primary advantage lies in its ability to provide a direct measure of purity without the need for an analyte-specific reference standard, making it particularly valuable for novel compounds or when certified standards are unavailable. While HPLC and GC offer higher sensitivity and are powerful tools for impurity profiling, qNMR provides a unique combination of quantification and structural verification in a single experiment. The choice of the optimal analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the required level of sensitivity. This guide provides the necessary framework for researchers to make an informed decision and to implement a rigorous qNMR methodology for the purity assessment of this compound and other small molecules.
References
A Comparative Guide to the Efficacy of Different Methylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methyl group is a fundamental and highly impactful transformation in organic and medicinal chemistry.[1] The choice of methylating agent is critical, influencing reaction efficiency, substrate scope, scalability, and safety. In drug design, the addition of a methyl group can profoundly alter a molecule's biological activity, solubility, metabolic stability, and selectivity—a phenomenon sometimes referred to as the "magic methyl effect".[2][3] This guide provides a comparative analysis of common methylating agents, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
Comparative Analysis of Common Methylating Agents
The selection of a methylating agent is a balance of reactivity, cost, safety, and substrate compatibility. While highly reactive agents like dimethyl sulfate (B86663) and methyl iodide offer broad applicability, greener alternatives like dimethyl carbonate are gaining traction for their improved safety profiles.[4][5] For sensitive substrates requiring mild conditions, diazomethane (B1218177) and its safer alternative, trimethylsilyldiazomethane (B103560), are often employed.[6]
Data Presentation: Performance Comparison
The following table summarizes the performance of key methylating agents across different classes of substrates. Yields and reaction conditions can vary significantly based on the specific substrate and catalyst system used.
| Methylating Agent | Substrate Class | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Dimethyl Sulfate (DMS) | Phenols, Amines, Carboxylic Acids | Base (e.g., K₂CO₃, NaOH), various solvents (acetone, THF) | 85-95% | High reactivity, cost-effective for large scale.[4] | Extremely toxic and carcinogenic, requires stringent handling procedures.[7] |
| Methyl Iodide (MeI) | Phenols, Amines, Carboxylic Acids | Base (e.g., K₂CO₃, Ag₂O), various solvents (DMF, acetone) | 90-98% | Highly reactive, versatile.[4][8] | More expensive than DMS, volatile, known carcinogen.[4][7] |
| Diazomethane (CH₂N₂) | Carboxylic Acids | Ethereal solution, room temperature | >95% | Highly reactive, clean reaction with N₂ as the only byproduct, minimal side products.[9][10] | Extremely explosive and toxic, requires specialized handling and in-situ generation.[9][10][11] |
| Trimethylsilyldiazomethane (TMSCHN₂) | Carboxylic Acids, Phenols | Methanol (B129727) co-solvent, room temperature | 91-100%[6][12] | Safer, non-explosive alternative to diazomethane, commercially available in solution.[6][13][14] | Can form trimethylsilylmethyl ester byproducts if methanol is insufficient, toxic by inhalation.[13][14] |
| Dimethyl Carbonate (DMC) | Phenols, Amines, Active Methylene Compounds | High temperature (e.g., 140°C), base (e.g., K₂CO₃), optional catalyst | 86-93%[15] | "Green" reagent, low toxicity, biodegradable.[4][16] | Less reactive than DMS and MeI, often requires higher temperatures and longer reaction times.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and safety. The following are representative protocols for common methylation reactions.
O-Methylation of a Phenol using Dimethyl Sulfate (DMS)
This protocol is a variation of the classic Haworth methylation.
-
Substrate: 4-Bromophenol (B116583)
-
Reagents: Dimethyl sulfate, Potassium carbonate (K₂CO₃), Acetone (B3395972)
-
Procedure:
-
To a solution of 4-bromophenol (1.73 g, 10 mmol) in 50 mL of acetone, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously and add dimethyl sulfate (1.39 g, 1.05 mL, 11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1M NaOH solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, 4-bromoanisole.
-
Esterification of a Carboxylic Acid using Trimethylsilyldiazomethane (TMSCHN₂)
This procedure highlights a safe and efficient method for methyl ester formation.[12]
-
Substrate: Boc-D-Ser(Bzl)-OH
-
Reagents: Trimethylsilyldiazomethane (2.0 M in hexanes), Diethyl ether, Methanol
-
Procedure:
-
Dissolve Boc-D-Ser(Bzl)-OH (596 mg, 2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyldiazomethane solution (1.2 mL, 2.4 mmol) dropwise over 5 minutes. Evolution of nitrogen gas will be observed.[12]
-
Stir the reaction at 0 °C for 2-5 hours, monitoring by TLC. Additional TMSCHN₂ may be added if the starting material persists.[12]
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester product.[12]
-
In-Situ Generation and Methylation with Diazomethane
This protocol describes a safer method for using diazomethane by generating it and having it react concurrently.[9][10][11]
-
Substrates: Carboxylic acids (e.g., benzoic acid)
-
Reagents: Diazomethane precursor (e.g., Diazald®), potassium hydroxide (B78521), diethyl ether, co-solvent (e.g., methanol)
-
Procedure:
-
Safety First: This procedure must be performed in a well-ventilated fume hood using specialized glassware designed for diazomethane generation. Use a blast shield and wear appropriate personal protective equipment. Avoid ground glass joints and any scratched glassware.
-
Set up the diazomethane generator according to the manufacturer's instructions. The apparatus typically consists of a reaction flask for generation and a receiving flask containing the substrate solution, which is cooled in an ice bath.
-
Dissolve the carboxylic acid substrate in a suitable solvent mixture (e.g., diethyl ether/methanol) in the receiving flask.
-
In the generating flask, dissolve the diazomethane precursor in diethyl ether.
-
Slowly add a solution of potassium hydroxide in ethanol (B145695) to the generating flask while gently warming.
-
A stream of nitrogen gas is used to carry the generated yellow diazomethane gas from the generator into the cooled substrate solution in the receiving flask.
-
Continue the process until the yellow color of diazomethane persists in the receiving flask, indicating the reaction is complete.
-
Carefully quench any excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
The resulting methyl ester solution can then be worked up as required.
-
Mandatory Visualizations
General Workflow for a Methylation Reaction
Caption: A generalized workflow for a typical chemical methylation synthesis.
Mechanism of Carboxylic Acid Esterification by TMS-Diazomethane
Caption: Proposed mechanism for the methylation of carboxylic acids by TMS-diazomethane.
References
- 1. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. nbinno.com [nbinno.com]
- 5. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Springer Nature Experiments [experiments.springernature.com]
- 10. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents [ouci.dntb.gov.ua]
- 16. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Electrophilic Bromination of Dimethoxytoluenes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The regioselective introduction of bromine onto the aromatic ring of dimethoxytoluenes is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The interplay of the activating and directing effects of the two methoxy (B1213986) groups and the methyl group presents a fascinating challenge in controlling the position of bromination. This guide provides an objective comparison of bromination strategies for various dimethoxytoluene isomers, supported by experimental data and detailed protocols, to aid in the validation of the underlying electrophilic substitution mechanism and the selection of optimal synthetic routes.
Understanding the Mechanism: Electrophilic Aromatic Substitution
The bromination of dimethoxytoluenes proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. The electron-rich aromatic ring, activated by the strong electron-donating methoxy groups and the moderately activating methyl group, acts as a nucleophile, attacking an electrophilic bromine species. This initial attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The reaction is completed by the loss of a proton from the carbon bearing the new bromine substituent, which restores the aromaticity of the ring.
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents. Both methoxy and methyl groups are ortho, para-directing. In dimethoxytoluenes, the positions most activated towards electrophilic attack are those that are ortho or para to the methoxy groups and, to a lesser extent, the methyl group. Steric hindrance can also play a significant role in determining the final product distribution, with bulky brominating agents favoring attack at less sterically hindered positions.
Comparative Performance of Brominating Agents
The choice of brominating agent is crucial in controlling the outcome of the reaction. While molecular bromine (Br₂) is a traditional and effective reagent, often used with a Lewis acid catalyst for less activated rings, its high reactivity with electron-rich systems like dimethoxytoluenes can sometimes lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is a milder and more selective alternative that provides a low concentration of electrophilic bromine, often leading to cleaner reactions and higher yields of monobrominated products.
It is important to note that under radical conditions (e.g., with a radical initiator like AIBN and light), NBS can favor benzylic bromination of the methyl group. However, with highly activated aromatic rings such as dimethoxytoluenes, electrophilic aromatic substitution is often the preferred pathway even in the presence of a radical initiator.
The following sections provide a comparative analysis of the bromination of specific dimethoxytoluene isomers, summarizing available experimental data.
Data Presentation: Regioselectivity in the Bromination of Dimethoxytoluene Isomers
The following tables summarize the reported outcomes for the electrophilic bromination of various dimethoxytoluene isomers.
| Isomer | Brominating Agent | Solvent | Major Product(s) | Yield (%) | Reference |
| 2,5-Dimethoxytoluene (B1361827) | Br₂ | Chloroform (B151607) | 4-Bromo-2,5-dimethoxytoluene | Not specified, but described as the only product | [1] |
| 3,5-Dimethoxytoluene (B1218936) | NBS (1.1 eq) | DMF | 2-Bromo-3,5-dimethoxytoluene | ~95 | [2] |
| 3,5-Dimethoxytoluene | NBS (2.2 eq) | CCl₄ | 2,6-Dibromo-3,5-dimethoxytoluene | Not specified | [2] |
| 2,6-Dimethoxytoluene | NBS | Not specified | 2,6-Dimethoxybenzyl bromide* | Not specified | [2] |
| 5,6-Dimethoxyindan-1-one** | Br₂ | Acetic Acid | 4-Bromo-5,6-dimethoxyindan-1-one | 95 (as dibromo derivative) | [3] |
*Note: This is a product of radical benzylic bromination, not electrophilic aromatic substitution. **Note: 5,6-Dimethoxyindan-1-one is presented as an analogue for 3,4-dimethoxytoluene (B46254) due to the similar substitution pattern on the aromatic ring.
Experimental Protocols
Protocol 1: Bromination of 2,5-Dimethoxytoluene with Molecular Bromine
This protocol is adapted from the described synthesis of 4-bromo-2,5-dimethoxytoluene.[1]
Materials:
-
2,5-Dimethoxytoluene
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium bisulfite solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2,5-dimethoxytoluene in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine in chloroform to the reaction mixture with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monobromination of 3,5-Dimethoxytoluene with N-Bromosuccinimide
This protocol is based on the selective synthesis of 2-bromo-3,5-dimethoxytoluene.[2]
Materials:
-
3,5-Dimethoxytoluene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethoxytoluene in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford 2-bromo-3,5-dimethoxytoluene.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in the electrophilic bromination of dimethoxytoluenes, the following diagrams have been generated using Graphviz.
Diagram 1: General Mechanism of Electrophilic Aromatic Bromination
Caption: General mechanism of electrophilic aromatic bromination on a dimethoxytoluene substrate.
Diagram 2: Experimental Workflow for Comparative Bromination
Caption: A typical experimental workflow for the comparative study of dimethoxytoluene bromination.
Diagram 3: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene
Caption: Factors influencing the regioselectivity of monobromination of 3,5-dimethoxytoluene.
Conclusion
The electrophilic bromination of dimethoxytoluenes is a powerful tool for the synthesis of valuable chemical intermediates. The regiochemical outcome is a predictable consequence of the principles of electrophilic aromatic substitution, primarily governed by the strong activating and directing effects of the two methoxy groups. While molecular bromine is a potent brominating agent, N-bromosuccinimide often provides a milder and more selective alternative, particularly for achieving monobromination. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to synthesize specific brominated dimethoxytoluene derivatives and to further validate the mechanistic principles of electrophilic aromatic substitution. Further experimental investigation into the bromination of less-studied dimethoxytoluene isomers would be beneficial to complete the comparative landscape.
References
- 1. Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dimethoxytoluene: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2,3-Dimethoxytoluene, ensuring a safe laboratory environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedural steps for the safe disposal of this compound, a common reagent in organic synthesis. Adherence to these guidelines will minimize risks and ensure that disposal is conducted in an environmentally responsible manner.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. This information is essential for a comprehensive risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| CAS Number | 4463-33-6 | [1][2][3] |
| Appearance | Clear colorless to pale yellow liquid | [2][4] |
| Density | 1.025 g/mL at 25 °C | [1][5] |
| Boiling Point | 202-203 °C | [1][5] |
| Flash Point | 86 °C (186.8 °F) - closed cup | [1][5] |
| Refractive Index | n20/D 1.514 | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Experimental Protocols: Waste Neutralization and Disposal
While specific in-lab neutralization protocols for this compound are not widely published, the recommended procedure is to treat it as a hazardous chemical waste stream. The primary "experimental protocol" is therefore the established procedure for chemical waste segregation, packaging, and transfer.
Methodology for Segregation and Packaging of this compound Waste:
-
Waste Determination: Classify this compound as a hazardous waste based on its irritant properties and combustibility.[6]
-
Container Selection: Use a designated, chemically compatible waste container.[6] The container must be in good condition, with a tightly sealing lid.
-
Waste Collection:
-
Collect liquid waste this compound, including any contaminated solvents, in the designated container.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, glassware) should be collected in a separate, clearly labeled solid waste container.
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full, or before the designated accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1][7]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the contaminated material into a suitable container for disposal.[8] Do not allow the product to enter drains.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][8]
-
Disposal of chemical waste is a regulated process. Always consult your institution's specific guidelines and the relevant local and national regulations to ensure full compliance.[6]
References
Personal protective equipment for handling 2,3-Dimethoxytoluene
This guide provides immediate and essential safety protocols for handling 2,3-Dimethoxytoluene, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper environmental stewardship.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.[1][2] The following table summarizes the required personal protective equipment.
| Protection Type | Required PPE | Specifications & Remarks |
| Eye and Face Protection | Chemical splash goggles or a face shield | Goggles should be worn to prevent splashes.[3] A face shield is recommended when handling larger quantities. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile) and protective clothing | Impervious gloves are essential to prevent skin contact.[2] Protective clothing, such as a lab coat or coveralls, should be worn.[4][5] |
| Respiratory Protection | NIOSH-approved respirator | A dust mask (type N95) or an air-purifying respirator should be used, especially in poorly ventilated areas or when generating aerosols.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not inhale vapors or dust.
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[7]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents and strong acids.[7]
Emergency and First Aid Measures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation persists.[6] |
| Skin Contact | Remove contaminated clothing and wash skin with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Move the exposed person to fresh air.[8] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill and Disposal Management
Proper containment and disposal of this compound are essential to prevent environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of down the drain.[9][10]
-
Contact a licensed professional waste disposal service to dispose of this material.
Physicochemical and Toxicity Data
The following tables provide a summary of key quantitative data for this compound.
Physicochemical Properties:
| Property | Value |
| CAS Number | 4463-33-6[11] |
| Molecular Formula | C₉H₁₂O₂[11] |
| Molecular Weight | 152.19 g/mol [11] |
| Boiling Point | 202-203 °C |
| Density | 1.025 g/mL at 25 °C |
| Flash Point | 86 °C (186.8 °F) - closed cup |
Toxicity and Hazard Information:
| Hazard Classification | Statement |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Operational Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. This compound, 4463-33-6 [thegoodscentscompany.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
